Pentazocine
Beschreibung
Historical Context and Evolution of Pentazocine in Pain Management
The development of this compound began in the 1950s as part of a broader research effort to create effective analgesics with a lower potential for addiction than existing opioids like morphine. grovetreatment.comscirp.org Synthesized in 1958 by the Sterling Drug Company, this compound emerged from the class of benzomorphan (B1203429) derivatives. wikipedia.orgtaylorandfrancis.com It was introduced into clinical practice in 1967, becoming the first mixed agonist-antagonist analgesic to be marketed. wfsahq.orgdrugbank.com Initially, it was believed that this compound might be a powerful pain reliever free from the risk of drug dependency, a hope that was later tempered by clinical experience. wfsahq.orgscirp.org
During the 1970s, a specific pattern of recreational use emerged where this compound was combined with the antihistamine tripelennamine (B1683666), a combination known by the slang name "Ts and blues". wikipedia.org In response to this, formulations were updated to include naloxone (B1662785), a μ-opioid receptor antagonist. wikipedia.org The addition of naloxone was intended to block the euphoric effects if the tablet was dissolved and injected, thereby reducing its appeal for misuse. wikipedia.org This development marked a pivotal moment in the evolution of abuse-deterrent formulations. In 1979, the U.S. Drug Enforcement Administration (DEA) classified this compound as a Schedule IV substance under the Controlled Substances Act, reflecting its recognized medical use but also its potential for abuse. wikipedia.org
Table 1: Key Historical Milestones of this compound
| Year | Milestone | Significance |
|---|---|---|
| 1958 | First synthesized by Sterling Drug Company. wikipedia.org | A result of the search for safer, non-addictive opioid analgesics. |
| 1967 | Introduced into clinical practice. wfsahq.org | Became the first marketed opioid with mixed agonist-antagonist properties. drugbank.com |
| 1970s | Emergence of recreational use with tripelennamine ("Ts and blues"). wikipedia.org | Highlighted the compound's unforeseen abuse potential. |
| 1982 | Introduction of this compound/naloxone combination product. mpainjournal.com | A pioneering example of an abuse-deterrent formulation strategy. wikipedia.org |
| 1979 | Classified as a Schedule IV drug in the United States. wikipedia.org | Formal recognition of its medical utility and abuse liability. |
Academic Significance of this compound as a Mixed Opioid Agonist-Antagonist
This compound's primary academic significance lies in its complex and pioneering pharmacology as a mixed opioid agonist-antagonist. oup.com Unlike pure opioid agonists such as morphine, which primarily activate the mu (μ)-opioid receptor, this compound exhibits a more complex receptor interaction profile. painphysicianjournal.compatsnap.com It functions as an agonist at the kappa (κ)-opioid receptor, which is largely responsible for its analgesic effects. drugbank.compatsnap.com Concurrently, it acts as a weak antagonist or partial agonist at the μ-opioid receptor. drugbank.compharmacytimes.com This dual activity was a novel concept at the time of its development and has been a cornerstone for subsequent research into analgesics that aim to separate pain relief from the significant side effects and abuse potential associated with strong μ-agonism. wfsahq.orgcda-amc.ca
The compound also interacts with sigma (σ) receptors, an action that is not considered a classic opioid effect but may contribute to some of the dysphoric and psychotomimetic effects observed with its use. wfsahq.orgdrugbank.com The unique receptor binding profile of this compound results in a "ceiling effect" for both analgesia and respiratory depression. cda-amc.cawikipedia.org This means that beyond a certain dose, increasing the amount of the drug does not produce a corresponding increase in its therapeutic or adverse effects, a feature that distinguishes it from traditional full opioid agonists. cda-amc.ca
This intricate mechanism has made this compound an invaluable research tool. nih.gov Studies involving this compound have helped elucidate the distinct physiological roles of the κ- and μ-opioid receptors in pain modulation. nih.govresearchgate.net For instance, research has shown that the analgesic effect of this compound can be pronounced in women, prompting further investigation into sex-based differences in opioid receptor function. nih.govresearchgate.net Furthermore, its ability to precipitate withdrawal symptoms in individuals physically dependent on full μ-agonist opioids underscores its antagonistic properties at this receptor and provides a clinical model for studying opioid dependence. cda-amc.caresearchgate.net The exploration of this compound and its derivatives continues to inform the design of new analgesics with tailored receptor activity, aiming to optimize pain relief while minimizing undesirable effects. taylorandfrancis.com
Table 2: Receptor Interaction Profile of this compound
| Receptor | Action | Associated Primary Effect | Reference |
|---|---|---|---|
| Kappa (κ)-Opioid Receptor | Agonist | Analgesia | drugbank.compatsnap.compatsnap.com |
| Mu (μ)-Opioid Receptor | Weak Antagonist / Partial Agonist | Limitation of euphoric effects and respiratory depression; potential to precipitate withdrawal | drugbank.compatsnap.compharmacytimes.com |
| Sigma (σ) Receptor | Agonist | Potential for dysphoric and psychotomimetic effects | drugbank.com |
Structure
2D Structure
3D Structure
Eigenschaften
Key on ui mechanism of action |
The preponderance of evidence suggests that pentazocine antagonizes the opioid effects by competing for the same receptor sites, especially the opioid mu receptor. /Pentazocine/ ... is an agonist at the kappa & sigma opioid receptors & has a weak antagonist action at the mu receptor. ... Pentazocine has a more rapid onset & a shorter duration of action than morphine ... /Pentazocine hydrochloride; pentazocine lactate/ The pattern of CNS effects produced by pentazocine is generally similar to that of the morphine-like opioids, including analgesia, sedation, and respiratory depression. The analgesic effects of pentazocine are due to agonistic actions at kappa1-opioid receptors. Higher doses of pentazocine (60 to 90 mg) elicit dysphoric and psychotomimetic effects similar to those of nalorphine. |
|---|---|
CAS-Nummer |
359-83-1 |
Molekularformel |
C19H27NO |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19+/m1/s1 |
InChI-Schlüssel |
VOKSWYLNZZRQPF-CCKFTAQKSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O |
Aussehen |
Solid powder |
Color/Form |
WHITE TO VERY PALE TAN CRYSTALLINE POWDER Crystals from methanol and wate |
melting_point |
145.4-147.2 °C 146.3 °C |
Andere CAS-Nummern |
7488-49-5 359-83-1 21820-34-8 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
17146-95-1 (lactate) 64024-15-3 (hydrochloride) |
Haltbarkeit |
STABLE IN LIGHT, HEAT (AMBIENT ROOM TEMP), & AIR. |
Löslichkeit |
White to pale cream colored, odorless crystalline powder; there are two forms melting at about 218 deg & 254 °C, respectively; Sol 1 part in 30 parts of water, 1 part in 16 parts alcohol, 1 part in 4 parts chloroform; very slightly sol in acetone; practically insol in ether; 1% soln in water has a pH of 4 to 6 /Pentazocine hydrochloride/ 1 G IN GREATER THAN 1000 ML WATER, 11 ML ALCOHOL, 2 ML CHLOROFORM, 42 ML ETHER SOL IN ACETONE; SPARINGLY SOL IN ETHYL ACETATE 1.22e-01 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Pentazocine, Pentazocine HCl; Pentazocine Hydrochloride; Pentazocine Lactate; NIH-7958; NSC-107430; Win-20228; Liticon; Pentalgine; Talwin |
Herkunft des Produkts |
United States |
Pharmacological Mechanisms and Receptor Interactions of Pentazocine
Elucidation of Opioid Receptor Binding Profiles
Pentazocine's interaction with the opioid receptor system is not uniform across the different receptor subtypes. It exhibits a mixed agonist-antagonist profile, meaning it activates some opioid receptors while blocking or having a weaker effect on others. pharmacytimes.comnih.gov This differential activity is central to its pharmacological character.
Mu-Opioid Receptor (MOR) Interactions: Partial Agonism and Weak Antagonism
At the mu-opioid receptor (MOR), the primary target for many traditional opioid analgesics like morphine, this compound acts as a partial agonist or a weak antagonist. nih.govpatsnap.com As a partial agonist, it binds to and activates the MOR but with lower intrinsic activity compared to full agonists. pharmacytimes.comresearchgate.net This means that even at high doses, this compound produces a submaximal response compared to full MOR agonists. suny.edu This property contributes to a "ceiling effect" for both its analgesic and respiratory depressive effects. nih.govsuny.edu
Furthermore, its weak antagonistic properties at the MOR mean that it can compete with and displace full agonists like morphine from the receptor. drugbank.commsdmanuals.com This can lead to a reduction in the effects of the full agonist or even precipitate withdrawal symptoms in individuals physically dependent on them. cda-amc.ca Research in human neuroblastoma cell lines has characterized this compound as a partial MOR agonist with lower intrinsic activity than morphine. researchgate.net
Kappa-Opioid Receptor (KOR) Agonism
This compound's primary analgesic effects are largely attributed to its agonist activity at the kappa-opioid receptor (KOR). nih.govpatsnap.com It is considered a full agonist at the KOR. nih.gov Activation of KORs contributes to analgesia, but is also associated with some of the characteristic side effects of this compound, such as dysphoria and psychotomimetic effects (e.g., hallucinations and disorientation), which are not typically mediated by MOR agonists. nih.govpatsnap.com The (-)-enantiomer of this compound is the one that primarily acts as a KOR agonist. guidetopharmacology.org
Delta-Opioid Receptor (DOR) Interactions
This compound's affinity for the delta-opioid receptor (DOR) is weaker compared to its affinity for MOR and KOR. researchgate.net Some studies suggest it acts as a weak DOR agonist. researchgate.net The rewarding effects of this compound may be mediated, in part, by the activation of DORs, particularly under certain conditions. researchgate.netnih.gov For instance, while the rewarding effects in a normal state are blocked by a general opioid antagonist, under painful conditions, a high dose of this compound's rewarding effect was suppressed by a DOR-specific antagonist. nih.gov
Sigma-1 Receptor Agonism and Its Neuropharmacological Implications
Beyond the classical opioid receptors, this compound is also a potent agonist at the sigma-1 receptor, a non-opioid intracellular chaperone protein. drugbank.comguidetopharmacology.org The (+)-enantiomer of this compound exhibits a tenfold greater affinity for the sigma-1 receptor compared to the (-)-enantiomer's affinity for the KOR. guidetopharmacology.org Sigma-1 receptor activation is not reversed by the opioid antagonist naloxone (B1662785), highlighting its distinct pharmacology. preprints.org
The neuropharmacological implications of sigma-1 receptor agonism are extensive and include neuroprotection, modulation of neurotransmitter systems, and potential roles in mood and cognition. preprints.orgnih.gov For example, sigma-1 receptor agonists like (+)-pentazocine have been shown to protect retinal ganglion cells from glutamate-induced death and to suppress inflammatory responses in retinal microglia. nih.govarvojournals.org Activation of sigma-1 receptors can also modulate NMDA receptor function and influence serotonergic and dopaminergic neurotransmission. frontiersin.org This interaction may contribute to some of the complex central nervous system effects of this compound. frontiersin.org
Interactive Data Table: this compound Receptor Binding and Functional Activity
| Receptor | Interaction Type | Key Findings | References |
| Mu-Opioid Receptor (MOR) | Partial Agonist / Weak Antagonist | Exhibits lower intrinsic activity than morphine, contributing to a ceiling effect for analgesia and respiratory depression. Can antagonize the effects of full MOR agonists. | pharmacytimes.comnih.govresearchgate.netsuny.edudrugbank.com |
| Kappa-Opioid Receptor (KOR) | Agonist | Primary mediator of this compound's analgesic effects. The (-)-enantiomer is a potent agonist. | nih.govpatsnap.comguidetopharmacology.org |
| Delta-Opioid Receptor (DOR) | Weak Agonist | Weaker binding affinity compared to MOR and KOR. May contribute to rewarding effects under certain conditions. | researchgate.netresearchgate.netnih.gov |
| Sigma-1 Receptor | Agonist | Potent agonism, particularly by the (+)-enantiomer. Mediates various neuropharmacological effects, including neuroprotection and modulation of neurotransmitter systems. | drugbank.comguidetopharmacology.orgpreprints.orgnih.govarvojournals.orgfrontiersin.org |
Intracellular Signaling Pathways Mediated by this compound
The binding of this compound to its target receptors initiates a cascade of intracellular signaling events that ultimately produce its pharmacological effects. These pathways are crucial for understanding the molecular basis of its actions.
Adenylate Cyclase Inhibition and Cyclic AMP Modulation
A primary mechanism through which opioid receptors, including those activated by this compound, exert their effects is through the inhibition of the enzyme adenylate cyclase. patsnap.commdpi.com Opioid receptors are G protein-coupled receptors (GPCRs), and upon agonist binding, they activate inhibitory G proteins (Gi/o). mdpi.commeddiscoveries.org
This activation of Gi/o proteins leads to a decrease in the activity of adenylate cyclase, the enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). patsnap.commdpi.com The resulting reduction in intracellular cAMP levels has several downstream consequences, including the modulation of ion channel activity and a decrease in the release of neurotransmitters involved in pain signaling, such as substance P and glutamate (B1630785). patsnap.com While acute activation of these receptors inhibits adenylate cyclase, chronic activation can lead to a compensatory upregulation or "superactivation" of the cAMP pathway. weizmann.ac.il
G-Protein Coupled Receptor Signaling Dynamics
This compound's pharmacological activity is principally defined by its interaction with opioid receptors, which are a class of G-protein coupled receptors (GPCRs). drugbank.comwikipedia.org Its mechanism is complex, primarily acting as an agonist at the kappa-opioid receptor (KOR) and as a partial agonist or weak antagonist at the mu-opioid receptor (MOR). patsnap.comwikipedia.orgguidetopharmacology.org
Upon binding to the KOR, which is coupled to inhibitory G-proteins (Gαi/Gαo), this compound initiates a conformational change in the receptor. wikipedia.org This activation triggers a cascade of intracellular events, most notably the inhibition of the enzyme adenylyl cyclase. patsnap.com The reduction in adenylyl cyclase activity leads to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). patsnap.com This signaling pathway also involves the modulation of ion channels, leading to reduced calcium ion currents and increased potassium ion conductance, which results in neuronal hyperpolarization and a general inhibition of neurotransmitter release. patsnap.com
Beyond the canonical Gαi/Gαo pathway, research indicates that this compound can also stimulate the p38 mitogen-activated protein kinase (MAPK) pathway through its action on the human KOR. mdpi.com This suggests a more diverse signaling profile than simple adenylyl cyclase inhibition.
At the MOR, this compound's activity is more nuanced. As a partial agonist, it competes with full MOR agonists for receptor binding sites. patsnap.com Its ability to activate G-protein signaling at the MOR is significantly lower than that of full agonists. One study quantified the relative efficacy of this compound for G-protein coupling at the MOR as 0.15, compared to a value of 1 for the standard full agonist DAMGO ([Tyr-D-Ala-Gly-MePhe-Glyol]enkephalin). uniprot.orgcapes.gov.br This lower intrinsic efficacy contributes to its mixed agonist-antagonist profile.
Table 1: Relative Efficacy of Opioid Agonists in G-Protein Activation at the Mu-Opioid Receptor
| Agonist | Relative Efficacy for G-Protein Coupling |
|---|---|
| DAMGO | 1.00 |
| Methadone | 0.98 |
| Morphine | 0.58 |
| This compound | 0.15 |
Data sourced from studies comparing agonist-induced G-protein activation. uniprot.org
Beta-Arrestin Recruitment and Receptor Internalization
Following agonist binding and G-protein activation, GPCR activity is regulated by processes involving G-protein-coupled receptor kinases (GRKs) and β-arrestins. drugbank.comt3db.ca The agonist-bound receptor is phosphorylated by GRKs, which promotes the binding of β-arrestin proteins. drugbank.com β-arrestin binding physically uncouples the receptor from its G-protein, terminating the primary signal, a process known as desensitization. drugbank.comt3db.ca Subsequently, β-arrestins act as adaptor proteins, facilitating the internalization of the receptor from the cell surface into the cell's interior via clathrin-coated pits. drugbank.comt3db.ca
This compound exhibits distinct behavior in this regulatory process depending on the receptor type. At the KOR, studies have shown that this compound is a potent promoter of β-arrestin 2 recruitment. mdpi.com There is evidence that for KOR agonists, the G-protein signaling pathways are associated with the desired antinociceptive effects, whereas the β-arrestin-2-dependent signaling, which can include p38 MAPK activation, may mediate undesirable effects such as dysphoria. mdpi.com
Conversely, at the MOR, this compound is a poor promoter of receptor internalization. nih.gov Research comparing various opioid agonists found that while compounds like DAMGO and methadone promote robust internalization of MORs, this compound, similar to morphine, induces a much slower and less complete internalization process. uniprot.orgnih.gov The relative efficacy for this compound to promote MOR endocytosis was measured to be as low as 0.03, starkly contrasting with DAMGO's efficacy of 1.0. uniprot.org This differential ability to engage the β-arrestin machinery and promote receptor internalization is a key aspect of its pharmacological profile, distinguishing it from many other opioid agonists. uniprot.org
Table 2: Relative Efficacy of Opioid Agonists in Promoting Mu-Opioid Receptor Internalization
| Agonist | Relative Efficacy for Receptor Internalization |
|---|---|
| DAMGO | 1.00 |
| Methadone | 0.59 |
| Morphine | 0.07 |
| This compound | 0.03 |
Data sourced from studies comparing agonist-induced receptor endocytosis. uniprot.org
Neurotransmitter Modulation and Pain Signal Processing
The analgesic effects of this compound are a direct result of its ability to modulate the release of key neurotransmitters involved in the transmission of pain signals (nociception). By activating KORs on the presynaptic terminals of nociceptive neurons, this compound effectively reduces the excitability of these neurons and curbs the release of excitatory neurotransmitters. patsnap.com
Inhibition of Substance P Release
Substance P is a neuropeptide of the tachykinin family that plays a crucial role in transmitting pain signals from the periphery to the central nervous system. The activation of KORs by this compound, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP, results in the reduced release of substance P from the terminals of primary afferent nociceptive fibers. patsnap.com This action dampens the propagation of the pain signal at the level of the spinal cord.
Modulation of Glutamate Transmission in Nociceptive Pathways
Glutamate is the primary excitatory neurotransmitter in the central nervous system and is fundamental to the transmission of nociceptive information. Similar to its effect on substance P, this compound's agonism at KORs inhibits the release of glutamate from presynaptic terminals in pain pathways. patsnap.com This is achieved through the G-protein-mediated inhibition of voltage-gated calcium channels and activation of potassium channels, which together decrease the likelihood of neurotransmitter vesicle fusion and release. patsnap.com
Pharmacodynamic Profile and Systemic Physiological Responses
Gastrointestinal and Genitourinary System Effects
Altered Gastric Emptying
Pentazocine has been observed to influence gastrointestinal motility, leading to alterations in gastric emptying and intestinal transit. Studies indicate that this compound inhibits gastrointestinal motility and slows the rate of gastric emptying. For instance, low intramuscular doses (e.g., 15 mg) of this compound have been shown to inhibit gastrointestinal motility and decrease the rate of gastric emptying drugs.com. Higher doses (e.g., 30-45 mg) have also been reported to increase intestinal transit time drugs.com.
The mechanism behind these effects involves an increase in smooth muscle tone within the gastrointestinal tract. Specifically, this compound causes a reduction in motility associated with an increase in smooth muscle tone in the antrum of the stomach and duodenum fda.gove-lactancia.orgnafdac.gov.nglupin.comnih.gov. This heightened tone delays the digestion of food in the small intestine and decreases propulsive contractions fda.gove-lactancia.orgnafdac.gov.nglupin.comnih.gov. In the colon, propulsive peristaltic waves are diminished, and tone may increase to the point of spasm, which can lead to reduced bowel transit fda.gove-lactancia.orgnafdac.gov.nglupin.comnih.gov.
In human subjects, studies on colonic motor activity in individuals with normal function, irritable bowel syndrome, and diverticular disease revealed that this compound generally decreased intraluminal colonic pressures in most cases nih.gov. This finding contrasts with the effects of morphine, which typically increases intraluminal colonic pressures nih.gov.
The following table summarizes the ED50 values for gastric emptying inhibition by this compound and other opioids in rat models:
| Compound | ED50 (mg kg-1) nih.gov | 95% Confidence Interval nih.gov |
| Morphine | 0.041 | 0.0078-0.14 |
| Nalbuphine (B1235481) | 0.0012 | 0.00037-0.0081 |
| This compound | 0.81 | 0.41-1.30 |
Increased Smooth Muscle Tone in the Uterus and Bladder
This compound's influence extends to other smooth muscle tissues, including those found in the uterus and bladder, where it can increase smooth muscle tone wfsahq.orge-safe-anaesthesia.org.
Regarding the uterus, in vitro studies conducted on estrous and pregnant rat uteri have provided insights into this compound's direct effects on uterine contractility. These studies showed that this compound, similar to pethidine, enhanced the frequency of uterine contractions ekja.orgnih.gov. Notably, the pregnant uterus exhibited an augmented response to the stimulant activity of both pethidine and this compound, in contrast to morphine, which caused a concentration-dependent decrease in contraction frequency ekja.orgnih.gov.
Despite these in vitro observations of increased contraction rate, clinical data suggests that opioid analgesics, including this compound, can prolong labor. This prolongation is attributed to actions that temporarily reduce the strength, duration, and frequency of uterine contractions during labor nih.gov. This highlights a potential divergence between direct in vitro effects on contraction rate and the more complex physiological processes governing labor progression in a whole organism.
In the bladder, this compound's effects on smooth muscle tone can contribute to urinary retention, an observed phenomenon in some patients receiving the drug e-lactancia.orglupin.comnih.gov. Opioids, including this compound, are known to increase bladder sphincter tone through excessive sympathetic stimulation, which can lead to a bladder outlet restraint nih.gov. Furthermore, urinary retention can result from a mu-receptor-mediated blockade of sensory input from the bladder and inhibition of the volume-evoked micturition reflex. This diminishes the normal sensation of bladder fullness, potentially leading to bladder overdistention nih.gov.
Pharmacokinetic Pathways and Disposition
Absorption Characteristics Across Administration Routes
Pentazocine is well-absorbed following oral, intramuscular (IM), and subcutaneous (SC) administration. drugs.comunboundmedicine.comnafdac.gov.ng However, its bioavailability is significantly influenced by the route of administration due to extensive first-pass metabolism in the liver. drugs.comnih.gov
Oral Administration: Following oral intake, this compound is readily absorbed from the gastrointestinal tract. mims.comfda.govdrugbank.com Despite complete absorption, the oral bioavailability is low, averaging around 18.4% and ranging from 11% to 32%. nih.gove-safe-anaesthesia.org This reduced systemic availability is almost entirely attributable to the first-pass effect, where a significant portion of the drug is metabolized in the liver before reaching systemic circulation. nih.govnih.gov Peak plasma concentrations are typically observed within 1 to 3 hours after oral administration. drugs.commims.come-safe-anaesthesia.org
Intramuscular/Subcutaneous Administration: When administered via IM or SC injection, this compound is also well-absorbed. drugs.comnafdac.gov.ng Peak plasma levels are generally reached between 15 and 60 minutes post-injection. nafdac.gov.ngnafdac.gov.ng This route bypasses the extensive first-pass metabolism seen with oral administration, leading to higher bioavailability.
Intravenous Administration: Intravenous (IV) administration delivers the drug directly into the systemic circulation, resulting in 100% bioavailability. nih.gov The onset of action is rapid, with peak plasma concentrations occurring within 2 to 3 minutes. drugs.come-safe-anaesthesia.org
Nasal Administration: After nasal administration, peak blood levels are observed at 30–60 minutes. nafdac.gov.ng The absolute bioavailability via the nasal route is approximately 60–70%. nafdac.gov.ngnafdac.gov.ng
Rectal Administration: Following rectal administration, analgesia has been reported to last for about 5 hours. nafdac.gov.ng
The time to reach peak plasma concentration varies depending on the administration route.
| Administration Route | Time to Peak Plasma Concentration |
| Intravenous | 2–3 minutes drugs.come-safe-anaesthesia.org |
| Intramuscular | 15–60 minutes nafdac.gov.ngnafdac.gov.ng |
| Subcutaneous | 15–30 minutes e-safe-anaesthesia.org |
| Oral | 1–3 hours drugs.commims.come-safe-anaesthesia.org |
| Nasal | 30–60 minutes nafdac.gov.ng |
Distribution Patterns in Tissues and Organs
Once absorbed, this compound is widely distributed throughout the body. drugs.comunboundmedicine.com Animal studies have indicated rapid and widespread distribution to various organs, including the liver, lungs, kidneys, muscle, and brain, particularly after IV or IM administration. e-safe-anaesthesia.org Due to significant pre-systemic elimination, lower concentrations are found in organs other than the liver following oral administration. e-safe-anaesthesia.org
The apparent volume of distribution is large, suggesting significant tissue uptake. e-safe-anaesthesia.org Studies in children have reported a volume of distribution at steady state (Vss) of 4.0 +/- 1.2 L/kg. nih.gov this compound exhibits moderate plasma protein binding, with estimates ranging from 50% to 75%. mims.comnafdac.gov.ng A portion of the drug, up to 50%, may also be present in red blood cells. e-safe-anaesthesia.org
This compound can cross the placental barrier, with fetal cord blood levels reaching approximately 60-70% of maternal blood concentrations. e-safe-anaesthesia.orgsanofi.us The drug also appears in the cerebrospinal fluid, with concentrations reaching 30% to 50% of those in the plasma. nafdac.gov.ng It is also excreted in breast milk. nafdac.gov.ngfda.gov
Hepatic Metabolism and Biotransformation Pathways
The liver is the primary site of this compound metabolism. unboundmedicine.comontosight.aimedex.com.bd The drug undergoes extensive biotransformation, which is the main mechanism for its termination of action. fda.govsanofi.us
Role of Cytochrome P450 Enzymes
The metabolism of this compound involves the cytochrome P450 (CYP450) enzyme system. ontosight.aiontosight.ai Specifically, the CYP3A4 isoenzyme is known to play a significant role. ontosight.ai Another Phase I reaction involved is oxidation. mims.comsanofi.us Additionally, sulfation, a Phase II metabolic process, has been identified as a potential pathway for this compound metabolism, with the SULT1A3 enzyme showing the highest activity towards it. ingentaconnect.com
Elimination Routes and Clearance Mechanisms
This compound and its metabolites are primarily eliminated from the body through the kidneys via urine. ontosight.aimedex.com.bdnih.gov Approximately 60% of a total dose is excreted in the urine within 24 hours. fda.govsanofi.usnih.gov A smaller amount, less than 10% of an oral dose, is excreted as unchanged drug in the urine. e-safe-anaesthesia.org Fecal excretion accounts for a smaller portion of elimination, with less than 2% of the dose being eliminated unchanged in the feces. e-safe-anaesthesia.orgnafdac.gov.ng
The elimination half-life of this compound is relatively short, generally ranging from 2 to 3 hours. unboundmedicine.come-safe-anaesthesia.orgmedex.com.bd However, some studies have reported a mean plasma elimination half-life of 3.6 hours, with a range of 1.5 to 10 hours. sanofi.usfda.govnih.gov In children, the elimination half-life has been reported to be around 3.0 +/- 1.5 hours. nih.gov
Clinical Efficacy Studies and Comparative Effectiveness Research
Analgesic Applications in Acute Pain Syndromes
Pentazocine has been evaluated for its utility in the management of several acute pain conditions, including postoperative pain, acute abdominal pain, and labor pain.
This compound has been investigated as an analgesic agent in the postoperative setting, both alone and in combination with other medications. A single-blind, parallel-group study involving 129 patients with moderate postoperative pain found that a combination of 650 mg of acetaminophen (B1664979) and 25 mg of this compound was significantly superior to a placebo. nih.gov The efficacy of this combination was found to be equivalent to a combination of acetaminophen (300 mg) and codeine (30 mg), as well as a combination of acetaminophen (650 mg) and propoxyphene napsylate (100 mg). nih.gov
In a comparative study of intramuscular analgesics for postoperative pain, this compound was compared with nalbuphine (B1235481). The mean duration of analgesia for patients receiving this compound (0.5 mg/kg) was 135.75 minutes, which was significantly shorter than the 193.75 minutes observed in the nalbuphine group (0.3 mg/kg). jebmh.com Another study focused on post-caesarean section pain relief compared this compound alone with a combination of this compound and diclofenac (B195802). The combination therapy resulted in better pain relief and a faster onset of postoperative ambulation. nih.gov
A study comparing intravenous paracetamol to this compound for postoperative pain management in adult abdominal surgeries found that the paracetamol group reported significantly lower pain scores at most time points. jptcp.com
Interactive Data Table: Comparative Efficacy of this compound in Postoperative Pain
| Study Comparator(s) | Patient Population | Key Findings |
| Acetaminophen/Codeine, Acetaminophen/Propoxyphene Napsylate, Placebo | 129 patients with moderate postoperative pain | Acetaminophen/Pentazocine combination was equivalent to other active analgesics and superior to placebo. nih.gov |
| Nalbuphine | 80 male patients undergoing hydrocele or inguinal hernia surgery | The mean duration of analgesia with this compound was 135.75 minutes, compared to 193.75 minutes with nalbuphine. jebmh.com |
| This compound plus Diclofenac | Post-caesarean section patients | The combination of this compound and diclofenac provided more effective pain relief than this compound alone. nih.gov |
| Intravenous Paracetamol | Adult patients undergoing abdominal surgery | Intravenous paracetamol was found to be more effective and safer than this compound for postoperative pain management. jptcp.com |
The utility of this compound in the context of acute abdominal pain has been a subject of clinical research. A prospective randomized clinical trial involving 70 adult patients with acute abdominal pain demonstrated that this compound provided analgesia. scholaris.ca In this study, a greater proportion of patients in the this compound group experienced a clinically significant drop in pain scores on a Visual Analogue Scale (VAS) compared to the control group who received normal saline. scholaris.ca However, the administration of this compound was also found to potentially interfere with correct diagnosis and treatment in a small number of patients. scholaris.ca
In a randomized controlled trial involving patients with acute pancreatitis, parenteral this compound was found to provide better analgesia than parenteral diclofenac. sci-hub.se The study noted that the median amount of rescue analgesic (fentanyl) required was significantly lower in the this compound group compared to the diclofenac group. sci-hub.se The pain-free period was also significantly longer with this compound. sci-hub.se It is important to note that the administration of this compound may obscure the diagnosis or clinical course in patients with acute abdominal conditions and may cause spasm of the sphincter of Oddi. nih.gov
This compound has been evaluated for its analgesic efficacy during labor. In a study comparing intramuscular this compound to tramadol (B15222), it was found that this compound provided better pain relief. researchgate.net A randomized controlled trial comparing intravenous this compound with a tramadol-paracetamol combination found that this compound provided better pain relief, with a statistically significant difference in pain scores at the 3rd and 4th hours. Women in the this compound group also reported higher satisfaction scores.
Another study found that both tramadol and this compound offered similar pain relief during labor and were safe for both the mother and the baby. nih.gov However, the analgesic effect of this compound was sustained for up to 4 hours, whereas the effect of tramadol wore off earlier. nih.gov Intramuscular injection of this compound in 50 patients during the first stage of labor provided adequate analgesia in 70% of the subjects. oclc.org A combination of this compound, diazepam, and ketamine has also been studied and was found to provide good pain relief and reduce the duration of all three stages of labor. ijogr.org
Interactive Data Table: Efficacy of this compound in Labor Analgesia
| Study Comparator(s) | Key Findings |
| Tramadol | This compound provided better pain relief than tramadol. researchgate.net The analgesic effect of this compound was sustained for a longer duration. nih.gov |
| Tramadol-Paracetamol Combination | Intravenous this compound resulted in better pain relief and higher maternal satisfaction compared to the tramadol-paracetamol combination. |
| Placebo (observational) | Intramuscular this compound provided adequate analgesia in 70% of patients in labor. oclc.org |
| Diazepam and Ketamine combination | A protocol including this compound, diazepam, and ketamine showed good outcomes in terms of pain relief. ijogr.org |
Efficacy in Chronic Pain Conditions
The role of this compound in the management of chronic pain is generally considered to be limited. nih.gov
A double-blind crossover trial evaluated the efficacy of oral this compound in 40 outpatients with rheumatoid arthritis who had inadequate pain relief from nonsteroidal anti-inflammatory drugs. The study found no significant difference between this compound and placebo in terms of patient preference, joint pain, joint stiffness, grip strength, or mean articular index. researchgate.net The authors concluded that oral this compound, at the dosage used in the study, is unlikely to be of value in the management of ambulant patients with this disease. researchgate.net A Cochrane review on the use of opioid therapy for treating rheumatoid arthritis pain included this compound among the weak oral opioids evaluated. cochrane.org The review found limited evidence that weak oral opioids may be effective for some patients with RA, but also noted that adverse effects are common and may counteract the benefits. cochrane.org
Comparative Analgesic Effectiveness Studies
This compound's position in the analgesic landscape is defined by its unique mixed agonist-antagonist opioid receptor activity. Its effectiveness has been evaluated against both full opioid agonists and non-opioid analgesics, as well as in combination with other drugs to enhance pain relief.
This compound Versus Full Opioid Agonists (e.g., Morphine, Codeine)
Direct comparative studies between this compound and full mu-opioid agonists like morphine and codeine are limited, and the findings can be context-dependent. This compound's mechanism, acting as an agonist at kappa-opioid receptors but a weak antagonist at mu-opioid receptors, differentiates its analgesic profile from full agonists. cda-amc.ca This antagonism can lead to a "ceiling effect," where increasing the dose beyond a certain point does not provide additional pain relief. cda-amc.ca
In a prospective study involving 944 patients with cancer pain, the analgesic effects of several opioids were evaluated. The research noted that this compound did not demonstrate a clear analgesic effect within the first two weeks of treatment, while other opioids, including codeine, were found to be therapeutically valuable for a subset of patients. nih.gov Another study focused on postoperative pain relief found that a combination of this compound and acetaminophen was equivalent in efficacy to a combination of codeine and acetaminophen. nih.gov
One study explored the interaction between this compound and morphine, finding that their combination produced a synergistic analgesic effect, greater than the simple sum of their individual effects. nih.gov This suggests a complex interaction between the mu- and kappa-opioid systems. nih.gov
| Comparison | Context | Key Finding | Reference |
|---|---|---|---|
| This compound vs. Codeine | Cancer Pain | This compound did not show an evident analgesic effect in the first 2 weeks of treatment. | nih.gov |
| This compound/Acetaminophen vs. Codeine/Acetaminophen | Postoperative Pain | The combinations were found to be equivalent in analgesic efficacy. | nih.gov |
| This compound & Morphine Interaction | Experimental Pain | The combination produced a synergistic analgesic effect. | nih.gov |
This compound Versus Non-Opioid Analgesics (e.g., Diclofenac, Paracetamol)
This compound has been compared with non-opioid analgesics, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and the common analgesic paracetamol (acetaminophen).
In a randomized controlled trial involving patients with acute pancreatitis, this compound was found to be significantly better than diclofenac for pain relief. nih.gov The this compound group required a lower dose of the rescue analgesic (fentanyl) and had a longer pain-free period compared to the diclofenac group. nih.gov
Conversely, studies in the context of post-cesarean section pain have often explored combinations. However, when comparing a this compound-diclofenac combination to a paracetamol-diclofenac combination, one study found that both provided adequate analgesia. nih.gov The this compound-diclofenac combination offered slightly better pain relief, though the difference in pain scores was not always statistically significant across all assessment periods. nih.govnih.gov Another review concluded that in the first 24 hours post-cesarean section, a this compound and diclofenac combination produced greater analgesia than a paracetamol and diclofenac combination. jptcp.comjptcp.com A separate study comparing intramuscular this compound with an alternating regimen of this compound and acetaminophen found no clinically meaningful difference in pain scores over the first 48 hours post-cesarean section. medznat.ru
| Comparison | Patient Population | Primary Outcome Measure | Result Favoring this compound | Reference |
|---|---|---|---|---|
| This compound vs. Diclofenac | Acute Pancreatitis | Rescue analgesic (fentanyl) dose required | This compound group required significantly less rescue analgesia (126 μg vs. 225.5 μg). | nih.gov |
| This compound vs. Diclofenac | Acute Pancreatitis | Pain-free period | This compound group had a longer pain-free period (31.1 hours vs. 27.9 hours). | nih.gov |
| This compound/Diclofenac vs. Paracetamol/Diclofenac | Post-Cesarean Section | Pain Scores (NRS/VAS) | Pain relief was slightly better in the this compound + diclofenac group, but not always statistically significant. | nih.govnih.gov |
| This compound vs. This compound/Acetaminophen | Post-Cesarean Section | Pain Scores (VAS) | No clinically meaningful difference in pain scores was observed between the two regimens. | medznat.ru |
Combinatorial Analgesia Strategies Employing this compound
The use of this compound within a multimodal analgesia framework, combining it with drugs from different classes, has been shown to improve analgesic efficacy. This approach leverages additive or synergistic effects to enhance pain control. ijbcp.com
The combination of this compound with NSAIDs is a well-studied strategy.
With Diclofenac : Multiple studies have shown that adding rectal diclofenac to intramuscular this compound provides significantly better pain relief and patient satisfaction after cesarean section compared to this compound alone. nih.govduke.edumedznat.runih.gov Patients receiving the combination required less rescue analgesia. duke.edunih.gov
With Piroxicam (B610120) : A study on post-cesarean pain found that the combination of this compound and piroxicam resulted in superior analgesic effect, better pain control, and a longer duration of action compared to this compound monotherapy. ijbcp.com In another study, the this compound-piroxicam combination was also found to be superior to a tramadol-piroxicam combination. scienceopen.com
Combining this compound with non-opioid analgesics has also proven effective.
With Paracetamol (Acetaminophen) : A study on moderate postoperative pain demonstrated that a combination of this compound and acetaminophen was significantly superior to a placebo and equivalent to other active analgesic combinations, such as acetaminophen with codeine. nih.gov
This compound has also been effectively combined with sedatives for procedural pain management.
With Midazolam : For patients undergoing radiofrequency ablation for hepatocellular carcinoma, the combination of this compound and midazolam was found to be safe and effective for relieving pain and anxiety, with 95% of patients in the combination group having no memory of the procedure. nih.gov
| This compound Combined With | Context | Key Finding | Reference |
|---|---|---|---|
| Diclofenac | Post-Cesarean Section Pain | Combination provided significantly better pain control and satisfaction than this compound alone. | nih.govmedznat.runih.gov |
| Piroxicam | Post-Cesarean Section Pain | Combination showed superior analgesic effect and longer duration of action than this compound alone. | ijbcp.com |
| Acetaminophen (Paracetamol) | Postoperative Pain | Combination was significantly superior to placebo and equivalent to other analgesic combinations. | nih.gov |
| Midazolam | Procedural Pain (Radiofrequency Ablation) | Combination was effective for pain and anxiety relief, with a significant amnestic effect. | nih.gov |
| Morphine | Experimental Pain | Combination produced a level of analgesia significantly greater than the simple addition of their individual effects (synergism). | nih.gov |
Mechanisms of Adverse Effects and Safety Profile Research
Characterization of Common Adverse Reactions
Similar to other opioids, pentazocine use is associated with several common adverse reactions, including nausea, vomiting, drowsiness, and sedation. wikipedia.orgndanesthesiaservices.comnih.gov The mechanisms for these effects are rooted in its interaction with the central nervous system.
Nausea and vomiting are frequently reported side effects of this compound. truemeds.in The underlying pathophysiology involves the direct stimulation of the chemoreceptor trigger zone (CTZ) in the brainstem's area postrema. This compound's interaction with opioid receptors in this area leads to the activation of the emetic center. nafdac.gov.ng
Research has demonstrated a relationship between the dose of this compound and the incidence of postoperative nausea and vomiting (PONV). A retrospective study involving 256 patients undergoing catheter ablation found that a higher preoperative dose of this compound was significantly associated with an increased incidence of both nausea and vomiting. jst.go.jpresearchgate.net
| Adverse Effect | 15mg this compound Dose Group | 30mg this compound Dose Group | Significance (p-value) |
|---|---|---|---|
| Postoperative Nausea | 6.0% (8 of 134 subjects) | 17.2% (21 of 122 subjects) | p=0.005 |
| Postoperative Vomiting | 4.5% (6 of 134 subjects) | 11.5% (14 of 122 subjects) | p=0.04 |
Table 1. Incidence of Postoperative Nausea and Vomiting (PONV) with Different Doses of this compound. Data sourced from a retrospective analysis of patients undergoing catheter ablation. jst.go.jpresearchgate.net
Drowsiness and sedation are common central nervous system (CNS) depressant effects of this compound. wikipedia.orgndanesthesiaservices.comnih.govgrovetreatment.com These effects stem from the drug's agonistic activity at opioid receptors within the CNS, which modulates arousal and consciousness. nih.gov The interaction with these receptors leads to a reduction in brain activity, resulting in feelings of tiredness and sedation. nafdac.gov.nggrovetreatment.com The sedative properties of this compound can be potentiated by co-administration with other CNS depressant agents, such as alcohol or certain antidepressants. nafdac.gov.ng
Neurological Adverse Effects and Their Receptor Basis
This compound is known for producing a higher incidence of psychotomimetic effects compared to many other opioids, a phenomenon attributed to its unique interactions with kappa (κ) and sigma (σ) receptors. wikipedia.orgwikipedia.org
Unlike pure μ-opioid receptor agonists, this compound frequently causes hallucinations, nightmares, and delusions. wikipedia.orgpatsnap.com This distinct neurological profile is primarily mediated by its activity at kappa and sigma receptors. ontosight.ai
Kappa (κ)-Opioid Receptor (KOR) Involvement : this compound acts as an agonist at KORs. patsnap.comontosight.ai Stimulation of these receptors is strongly associated with psychotomimetic effects, including hallucinations and dysphoria. wikipedia.orgontosight.ai The hallucinogenic and dysphoric properties of mixed agonist-antagonist opioids like this compound are thought to be a direct consequence of KOR activation. wikipedia.org
Sigma (σ) Receptor Involvement : Early research attributed this compound's psychotomimetic symptoms, such as delusions and psychosis, to its agonist action on what were then termed sigma opioid receptors. nih.govnih.govpsychiatrictimes.com It is now understood that sigma receptors are a distinct, non-opioid class of proteins. psychiatrictimes.comtandfonline.com this compound, particularly its (+)-pentazocine enantiomer, binds to sigma-1 receptors. ndanesthesiaservices.comnih.govtarsusmedicaleducation.com This interaction is believed to contribute significantly to its hallucinatory and other psychotomimetic effects. ndanesthesiaservices.compatsnap.comontosight.ai
| Neurological Effect | Primary Receptor(s) Implicated | Mechanism |
|---|---|---|
| Hallucinations, Nightmares, Delusions | Kappa (κ)-Opioid Receptor, Sigma (σ) Receptor | Agonist activity at KOR and σ-receptors leads to psychotomimetic effects. wikipedia.orgontosight.ainih.gov |
| Dysphoria | Kappa (κ)-Opioid Receptor | Agonism at KOR is known to produce feelings of dysphoria. wikipedia.orgpatsnap.comnih.gov |
| Depersonalization | Kappa (κ)-Opioid Receptor | KOR activation can lead to feelings of derealization and depersonalization. nih.govresearchgate.net |
Table 2. Receptor Basis for this compound's Neurological Adverse Effects.
In addition to hallucinations, this compound can induce feelings of dysphoria (a state of unease or general dissatisfaction), depersonalization (feeling detached from oneself), and derealization (feeling that one's surroundings are not real). patsnap.comnih.govresearchgate.net These adverse effects are also primarily linked to the agonism of kappa-opioid receptors. wikipedia.orgnih.gov Studies have shown that increased activity of the KOR system is associated with states of fatigue, confusion, dysphoria, and depersonalization. researchgate.net Clinical studies have confirmed that this compound can precipitate a syndrome characterized by confusion and dysphoric changes that are distinct from the effects of pure opioid antagonists. researchgate.netjcami.eu
Dermatological and Musculoskeletal Complications
Severe dermatological and musculoskeletal complications are well-documented, particularly in cases of long-term parenteral abuse of this compound. nih.govnih.govjocr.co.in These complications often result from direct tissue injury and subsequent fibrotic processes.
The proposed mechanism for some of these localized reactions involves the acidic nature of the this compound solution. It is suggested that if not absorbed rapidly, the drug may precipitate as crystals in the more alkaline pH of the extracellular fluid. ijdvl.com These crystals can then trigger a chronic inflammatory response, leading to fibrosis and tissue damage. ijdvl.com
Reported complications include:
Dermatological: Tense, woody skin fibrosis, irregular "punched-out" skin ulcers often with a hyperpigmented rim, cutaneous nodules, and abscesses are common. nih.govnih.govjocr.co.inijdvl.com Histological findings often show fibrosis of the dermis and panniculus, fat necrosis with granulomatous inflammation, and vascular thrombosis. nih.gov
Musculoskeletal: A progressive fibrous myopathy is a devastating complication. nih.govresearchgate.net This can lead to severe muscle fibrosis, calcific myofibrosis, and debilitating joint contractures, affecting both injected and non-injected muscles. nih.govnih.govresearchgate.net The exact cause of this myopathy remains elusive but is thought to be multifactorial, involving repeated muscle trauma from injections and the chemical properties of the drug itself. nih.gov
| Complication Type | Specific Manifestations |
|---|---|
| Dermatological | Irregular, punched-out ulcers with hyperpigmented halos. jocr.co.inijdvl.com |
| Tense, woody skin fibrosis and induration. nih.govnih.gov | |
| Cutaneous nodules and sterile abscesses. jocr.co.inijdvl.com | |
| "Puffy hand syndrome" (non-pitting edema). ijdvl.com | |
| Musculoskeletal | Symmetrical fibrous myopathy. nih.gov |
| Calcific myofibrosis. nih.gov | |
| Severe joint contractures (e.g., at the knee and elbow). nih.gov |
Table 3. Summary of Dermatological and Musculoskeletal Complications Associated with Parenteral this compound Use.
Injection Site Induration, Fibrosis, and Ulceration
Repeated parenteral administration of this compound is known to cause significant local tissue reactions at injection sites. These reactions can progress from simple induration to severe fibrosis and debilitating ulceration.
The development of these cutaneous complications is a recognized consequence of this compound abuse, but can also occur with therapeutic use. The clinical presentation often begins with nodules that can subsequently break down, discharging an oily or blood-stained fluid, leading to the formation of ulcers. These ulcers are frequently described as deep and "punched-out," with surrounding hyperpigmentation and induration. Over time, this can lead to extensive "woody" or brawny induration of the skin and underlying tissues. In severe cases, the tissue damage can be so extensive as to require amputation of a limb.
The precise pathogenesis of these injection site reactions is not fully understood, but several mechanisms have been proposed. One leading theory suggests that the acidic nature of the this compound solution (pH 4.3) causes it to precipitate in the more alkaline environment of extracellular tissues. These precipitated crystals are thought to initiate a chronic inflammatory response, leading to fibrosis and tissue necrosis. Another proposed mechanism involves vascular ischemia resulting from the vasoconstrictive properties of this compound, which leads to tissue damage and necrosis. The trauma from repeated injections and the large volume of the drug bolus are also considered contributing factors.
| Injection Site Reaction | Clinical Presentation | Proposed Mechanism |
| Induration | Hardening and thickening of the skin, often described as "woody" or "brawny". | Chronic inflammation and fibrosis resulting from precipitated drug crystals or vascular ischemia. |
| Fibrosis | Formation of excess fibrous connective tissue in the skin, subcutaneous tissue, and muscle. | Persistent inflammatory response to this compound crystals and repeated tissue trauma. |
| Ulceration | Deep, "punched-out" ulcers, often with surrounding hyperpigmentation and necrotic eschar. | Tissue necrosis secondary to vascular ischemia and chronic inflammation. |
Hyperpigmentation and Myopathy
Hyperpigmentation is a common finding associated with chronic this compound use, often appearing as a "halo" around ulcers or as diffuse discoloration at injection sites. The mechanism is thought to be a post-inflammatory change resulting from the chronic irritation and inflammation caused by the drug.
Myopathy, or muscle disease, is another significant complication of long-term this compound administration, particularly via the intramuscular route. This can manifest as muscle weakness, atrophy, and contractures, which can be debilitating. In some cases, the myopathy can be widespread, affecting muscles distant from the injection sites, suggesting a possible systemic effect. Histopathological studies of affected muscles reveal extensive fibrosis, endarteritis, vascular thrombosis, and fat necrosis. The proposed mechanism for this compound-induced myopathy is similar to that of injection site fibrosis, involving muscle fiber injury from the acidic drug solution, precipitated crystals, and subsequent chronic inflammation and fibrosis.
Calcific Myofibrosis
A rare but severe form of this compound-induced myopathy is calcific myofibrosis. This condition involves the deposition of calcium within the fibrotic muscle tissue, leading to extremely hard, "woody" induration of the muscles and severe, often irreversible, contractures. The exact mechanism for the calcification is not fully understood but is believed to be a form of dystrophic calcification occurring in the setting of chronic inflammation and tissue necrosis incited by the this compound injections. The acidic nature of this compound and its tendency to precipitate in tissues is again implicated as a primary factor. Cases have been reported where muscles not directly used for injection were affected, suggesting a potential systemic mechanism beyond local tissue injury.
Rare but Serious Adverse Events
While less common, several serious systemic adverse events have been associated with this compound use.
Agranulocytosis
Agranulocytosis, a severe reduction in the number of granulocytes (a type of white blood cell), is a rare but potentially fatal adverse effect of this compound. This condition leaves the patient highly susceptible to infections. The mechanism is often not known but is thought to be either an immune-mediated destruction of neutrophils or direct toxicity to the bone marrow. For many drugs that cause agranulocytosis, the reaction is idiosyncratic and not dose-related. Cases of this compound-induced agranulocytosis are typically reversible upon discontinuation of the drug.
Erythema Multiforme
Erythema multiforme is an acute skin reaction that has been rarely reported in association with this compound.
Sex-Related Differences in Adverse Effect Incidence and Severity
Research into the safety profile of this compound has revealed observable differences in the incidence and severity of adverse effects between sexes. While findings are not entirely uniform across all studies, a general trend suggests that females may experience a higher frequency of negative side effects compared to males.
A significant study involving 122 female and 90 male healthy volunteers investigated the side-effect profiles of both morphine and this compound. nih.govoup.comresearchgate.net The results indicated that for both opioid medications, females reported a greater frequency of negative side effects than their male counterparts. nih.govoup.comresearchgate.netoup.com Specifically for this compound, which was administered intravenously, it was noted to have more aversive side effects than morphine at equianalgesic doses. nih.govoup.com
However, it is important to note that the evidence is not entirely consistent. One investigation cited within a larger study on opioid side effects found that the frequency of side effects in response to this compound was comparable between the sexes. nih.govoup.com This is in contrast to the same study's findings for morphine, where women reported a significantly greater number of subjective side effects. nih.gov Another study focused on the analgesic effects of intravenous this compound in 41 women and 38 men across various experimental pain models found no significant sex differences in pain relief, which may suggest that not all responses to the drug are sex-dependent. nih.gov
Genetic factors may also play a role in the observed differences. Research has identified a gene–sex interaction involving the melanocortin-1 receptor (MC1R) gene. dovepress.comnih.gov Specifically, women with two allelic variants of the MC1R gene, often associated with red hair and fair skin, demonstrated greater analgesia from this compound. dovepress.comnih.govsajaa.co.za This highlights a potential biological underpinning for the varied responses to this compound between sexes, which may extend to its adverse effect profile.
The following table summarizes the findings from a study comparing the frequency of negative side effects between males and females for this compound.
| Sex | Frequency of Negative Side Effects | Source |
| Female | Reported greater frequency | nih.govoup.comresearchgate.net |
| Male | Reported lower frequency | nih.govoup.comresearchgate.net |
Pharmacogenomics and Personalized Analgesic Response
Genetic Polymorphisms Influencing Pentazocine Pharmacokinetics and Pharmacodynamics
Genetic variations can influence the activity of drug-metabolizing enzymes, drug transporters, and drug receptors, all of which play a crucial role in determining an individual's response to pain medication. nih.govaja.org.twcore.ac.uk
Opioid receptors are the primary targets for opioid analgesics. This compound interacts with kappa and mu opioid receptors. mims.com Genetic variations in opioid receptor genes, such as the mu-opioid receptor gene (OPRM1), can significantly impact an individual's sensitivity to opioids and their analgesic requirements. core.ac.uknih.govijpsjournal.com The OPRM1 gene is highly polymorphic, with the A118G single nucleotide polymorphism (SNP; rs1799971) being one of the most studied variants associated with differences in opioid analgesia. frontiersin.orgpainphysicianjournal.com While OPRM1 variants have been shown to alter postoperative dose requirements for some opioids, the evidence for a direct, clinically actionable association with this compound's analgesic response is not consistently established. units.it However, it is recognized that OPRM1 polymorphisms can influence experimental pain sensitivity by affecting mu-opioid receptor function. core.ac.uk
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes crucial for the metabolism of numerous drugs, including many analgesics. nih.govplos.org Genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in drug metabolism, affecting drug concentrations and, consequently, their efficacy and safety. plos.orgnih.gov While this compound's metabolism primarily involves oxidation into alcoholic and carboxylic acid metabolites and glucuronide conjugation, and undergoes extensive first-pass metabolism in the liver, the specific CYP enzymes predominantly responsible for its metabolism are not as extensively detailed in the provided search results as for some other opioids. mims.com However, it is generally understood that CYP2D6 and CYP3A are major drug-metabolizing enzymes for many opioids, and their genetic variability can impact analgesic response. tandfonline.commdpi.comnih.govpainphysicianjournal.com
Catechol-O-Methyl Transferase (COMT) is an enzyme that degrades catecholamines (e.g., norepinephrine (B1679862) and dopamine) in the central nervous system, which play a vital role in nociceptive pathways. dovepress.com Genetic variability in the COMT gene has been linked to individual pain perception and sensitivity, as well as the need for opioids. core.ac.ukpainphysicianjournal.comdovepress.com Decreased COMT activity can lead to higher catecholamine levels and potentially increased pain sensitivity. core.ac.uk While COMT variants have been associated with altered experimental pain responses to certain opioids, evidence for a strong association between COMT rs4680 genotype and this compound analgesia or dose requirements is mixed. units.itnih.gov
The Melanocortin-1 Receptor (MC1R) gene has been identified as a significant genetic factor influencing kappa-opioid analgesia, particularly in a sex-specific manner. pnas.orgresearchgate.netresearchgate.netnih.gov Variants of the human MC1R gene, often associated with red hair and fair skin, can lead to altered kappa-opioid analgesia. pnas.orgresearchgate.netresearchgate.netnih.gov Studies have shown that women with two variant MC1R alleles exhibit significantly greater analgesia from the kappa-opioid this compound compared to other groups. nih.govtandfonline.comdovepress.compnas.orgresearchgate.netresearchgate.netnih.gov This finding highlights an unexpected role for the MC1R gene and suggests that pain modulation involves neurochemically distinct substrates between sexes. pnas.orgnih.gov
Table 1: Influence of MC1R Genotype on this compound Analgesia in Humans
| Group (Sex & MC1R Genotype) | Analgesic Response to this compound (Relative to Other Groups) | Citation |
| Women with two variant alleles | Significantly greater analgesia | nih.govtandfonline.comdovepress.compnas.orgresearchgate.netresearchgate.netnih.gov |
| Other groups (including men) | Modest or lesser analgesia | nih.govdovepress.compnas.orgresearchgate.net |
Note: This table is a representation of data discussed in the text. In an interactive environment, users could filter by sex or genotype.
Gender-Specific Pharmacogenomic Interactions and Differential Responses
Evidence suggests that sex-specific neural mechanisms modulate nociceptive information, influencing analgesic responses. pnas.orgresearchgate.netresearchgate.netnih.gov Women often experience better analgesia in response to mixed-action opioids like this compound, butorphanol, and nalbuphine (B1235481). nih.govdovepress.com This differential response is further modulated by pharmacogenomic interactions. A notable example is the interaction involving the MC1R gene, where red-haired, fair-skinned women with two allelic variants of the MC1R gene demonstrate better analgesia from this compound compared to red-haired men and women without these variants. nih.govtandfonline.comdovepress.comtandfonline.com This underscores the role of chromosomal sex in influencing analgesic therapy responses based on specific genotypes. nih.govdovepress.com Sex-related biological differences, including variations in drug distribution volume, body fat, plasma protein binding, and the activity of phase I and II enzymes (e.g., CYP2B6, CYP2D6, CYP3A4), also impact drug pharmacokinetics and pharmacodynamics, contributing to sex disparities in drug response. tandfonline.comtandfonline.comnih.gov
Implications for Personalized Pain Management Strategies
The understanding of pharmacogenomic influences on this compound response has significant implications for personalized pain management. nih.govaja.org.twijpsjournal.comjst.go.jp By identifying genetic variants in patients, clinicians may be able to predict individual responses to analgesics, potentially optimizing efficacy and minimizing adverse effects. nih.govnih.govaja.org.twnih.gov Pre-emptive pharmacogenomic testing can guide drug selection and dosage, leading to more effective analgesic protocols tailored to individual needs. nih.gov This approach moves beyond a "one size fits all" dosing strategy towards precision medicine, aiming to provide the right drug at the right dose for the right patient. aja.org.twijpsjournal.complos.orgtandfonline.com While research in pain pharmacogenomics is still evolving, the insights gained from studying genes like OPRM1, CYP enzymes, COMT, and MC1R provide a foundation for future advancements in personalized pain relief. nih.govcore.ac.uknih.govdovepress.com
Table 2: Key Genetic Factors Influencing this compound Analgesic Response
| Genetic Factor (Gene) | Role in Analgesic Response | Specific Findings Related to this compound |
| Opioid Receptors (OPRM1) | Influences opioid sensitivity and analgesic requirements. core.ac.uknih.govijpsjournal.com | Direct, clinically actionable association with this compound not consistently established, but generally influences opioid response. units.it |
| Cytochrome P450 Enzymes (CYP) | Metabolize drugs, affecting drug concentrations and efficacy. nih.govplos.orgnih.gov | This compound undergoes hepatic metabolism; general role of CYPs in opioid metabolism is significant. mims.comtandfonline.commdpi.comnih.govpainphysicianjournal.com |
| Catechol-O-Methyl Transferase (COMT) | Degrades catecholamines, influencing pain perception. core.ac.ukpainphysicianjournal.comdovepress.com | Mixed evidence for strong association with this compound analgesia. units.itnih.gov |
| Melanocortin-1 Receptor (MC1R) | Mediates kappa-opioid analgesia, especially in a sex-specific manner. pnas.orgresearchgate.netresearchgate.netnih.gov | Women with two variant alleles show significantly greater analgesia from this compound. nih.govtandfonline.comdovepress.compnas.orgresearchgate.netresearchgate.netnih.gov |
Note: This table is a representation of data discussed in the text. In an interactive environment, users could click on a gene to see more detailed information.
Drug Drug Interactions and Polypharmacy Considerations
Interactions with Other Opioids
The interaction between pentazocine and other opioid analgesics is of primary concern due to its mixed agonist-antagonist properties at opioid receptors. cda-amc.ca
Precipitation of Opioid Withdrawal Syndrome
Due to its antagonist activity at mu-opioid receptors, this compound can precipitate withdrawal symptoms in individuals who are physically dependent on pure opioid agonists like morphine, heroin, or methadone. fda.govnafdac.gov.ngmountsinai.org By displacing the full agonist from the mu-opioid receptors, this compound can unmask the state of physical dependence, leading to an acute withdrawal syndrome. nih.gov This reaction is a significant clinical consideration when contemplating the use of this compound in patients with a history of chronic opioid use or those undergoing treatment for opioid dependence. fda.govnafdac.gov.ng Symptoms of this precipitated withdrawal can include anxiety, restlessness, diarrhea, vomiting, and rapid heart rate. mountsinai.org
Antagonistic Effects on Analgesia
When co-administered with a full mu-opioid agonist, such as morphine, fentanyl, or hydrocodone, this compound can reduce the analgesic efficacy of the full agonist. drugbank.commedscape.comfda.govmedscape.com This occurs because this compound competes for and weakly activates or blocks the mu-opioid receptors, thereby diminishing the analgesic effects produced by the full agonist. patsnap.commedscape.com This antagonistic effect means that the concurrent use of this compound with pure opioid agonists should be avoided, as it may lead to inadequate pain control. fda.govnih.gov
Potentiation of Respiratory Depression
While this compound exhibits a "ceiling effect" for respiratory depression, meaning that beyond a certain dose, the risk of further respiratory depression does not increase, its combination with other opioids can still be dangerous. wikipedia.orgnafdac.gov.ng When used with other opioids, there is a potential for additive or synergistic effects on respiratory depression, which can be life-threatening. grovetreatment.comgrovetreatment.com This is particularly concerning when this compound is combined with potent opioids like fentanyl, where the risk of profound sedation, respiratory depression, coma, and death is significantly increased. medscape.commedscape.com
Interactions with Central Nervous System Depressants
The concurrent use of this compound with other central nervous system (CNS) depressants can lead to profound and life-threatening potentiation of its sedative and respiratory depressant effects. nih.gove-lactancia.orgnih.gov Observational studies have shown that the concomitant use of opioid analgesics and benzodiazepines increases the risk of drug-related mortality compared to the use of opioid analgesics alone. e-lactancia.org
Key interacting CNS depressants include:
Benzodiazepines: This combination is particularly hazardous, significantly increasing the risk of profound sedation, respiratory depression, coma, and death. grovetreatment.comnih.govnafdac.gov.ng
Alcohol: Co-ingestion of alcohol with this compound should be avoided as it can result in dangerous additive effects, leading to severe drowsiness, impaired coordination, respiratory failure, and potentially fatal overdose. grovetreatment.come-lactancia.orgkaiserpermanente.orgmedlineplus.gov
Other CNS Depressants: This category includes barbiturates, sedative-hypnotics, general anesthetics, phenothiazines, tranquilizers, muscle relaxants, antipsychotics, and certain antihistamines. mayoclinic.orgdrugs.comclevelandclinic.org The combination with any of these agents increases the risk of hypotension, profound sedation, and coma. fda.gov
Cardiovascular Drug Interactions
This compound can exert effects on the cardiovascular system, which can be modified by concurrent medication use. Unlike many other opioids that may cause hypotension, this compound can increase heart rate, systemic and pulmonary artery pressure, and cardiac work. wfsahq.orgwikipedia.org This is particularly relevant for patients with pre-existing cardiovascular conditions.
Antihypertensives: this compound may cause an increase in blood pressure, potentially counteracting the effects of antihypertensive medications.
Phenothiazines and General Anesthetics: Concurrent administration of these drugs with this compound may increase the risk of severe hypotension, especially in patients with reduced blood volume. e-lactancia.orgrxlist.com In patients with circulatory shock, this compound may cause further vasodilation, leading to a reduction in cardiac output and blood pressure. nih.govrxlist.com
Interactions Affecting Hepatic Metabolism
This compound is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP450) enzyme system, with some involvement of the CYP3A4 isoenzyme suggested. fda.govontosight.aisanofi.us Therefore, drugs that induce or inhibit these enzymes can alter the metabolism of this compound, affecting its efficacy and safety profile.
CYP450 Inducers: Drugs that induce CYP450 enzymes, such as certain anticonvulsants (e.g., carbamazepine, phenytoin) and rifampin, could potentially increase the metabolism of this compound, leading to lower plasma concentrations and reduced analgesic effectiveness. patsnap.com Tobacco smoking has also been shown to enhance the metabolic clearance rate of this compound, which may reduce its clinical effectiveness. fda.govnafdac.gov.ngnafdac.gov.ng
CYP450 Inhibitors: Conversely, drugs that inhibit CYP450 enzymes, such as certain antidepressants (e.g., fluoxetine), antifungal agents (e.g., ketoconazole), and macrolide antibiotics, could decrease the metabolism of this compound. patsnap.com This would lead to higher plasma concentrations, potentially increasing the risk of adverse effects.
Liver Disease: In patients with significant liver disease, the metabolism of this compound may be decreased, leading to increased bioavailability and a predisposition to accentuated side effects. sanofi.use-safe-anaesthesia.org
Table of Interacting Drugs and their Effects
| Interacting Drug/Class | Subsection | Potential Effect |
| Opioids | ||
| Morphine, Heroin, Methadone | 8.1.1 | Precipitation of withdrawal symptoms. fda.govnafdac.gov.ng |
| Fentanyl, Hydrocodone | 8.1.2 | Decreased analgesic effect of the full agonist. medscape.commedscape.com |
| All Opioids | 8.1.3 | Additive respiratory depression. grovetreatment.comgrovetreatment.com |
| CNS Depressants | ||
| Benzodiazepines | 8.2 | Profound sedation, respiratory depression, coma, death. grovetreatment.comnih.gov |
| Alcohol | 8.2 | Severe drowsiness, impaired coordination, fatal overdose. grovetreatment.comkaiserpermanente.org |
| Barbiturates, Sedatives | 8.2 | Increased risk of hypotension and profound sedation. fda.govmayoclinic.org |
| Cardiovascular Drugs | ||
| Antihypertensives | 8.3 | Potential for decreased efficacy of the antihypertensive. |
| Phenothiazines | 8.3 | Increased risk of severe hypotension. e-lactancia.orgrxlist.com |
| Drugs Affecting Hepatic Metabolism | ||
| Tobacco | 8.4 | Reduced clinical effectiveness of this compound. nafdac.gov.ngnafdac.gov.ng |
| CYP450 Inducers (e.g., Rifampin) | 8.4 | Reduced analgesic efficacy of this compound. patsnap.com |
| CYP450 Inhibitors (e.g., Ketoconazole) | 8.4 | Increased risk of this compound toxicity. patsnap.com |
Research on Pharmacological Combinations and Synergistic Effects
Research into the pharmacological combinations of this compound with other agents has revealed a complex landscape of interactions, ranging from synergistic potentiation of therapeutic effects to antagonistic actions and the emergence of unique psychoactive profiles. These studies are crucial for understanding the compound's polypharmacology and informing its use in various contexts.
Interaction with Opioid Agonists and Antagonists
This compound's mixed agonist-antagonist properties at opioid receptors fundamentally define its interactions with other opioids. Research indicates that this compound can weakly antagonize the analgesic effects of pure µ-opioid receptor agonists such as morphine and meperidine. drugbank.comsanofi.us This interaction is attributed to its competitive binding at the µ-opioid receptor. drugbank.com
Conversely, when combined with other central nervous system (CNS) depressants, including other opioids, this compound can contribute to synergistic effects. grovetreatment.com This can lead to an intensification of sedative and euphoric properties. grovetreatment.com However, in individuals with physical dependence on pure opioid agonists like methadone, this compound can act as an antagonist and precipitate a withdrawal syndrome. medscape.comnafdac.gov.ngfda.govnih.gov A study involving methadone-maintained volunteers confirmed that this compound administration led to withdrawal symptoms, though with some differing characteristics, such as confusion, compared to naloxone-induced withdrawal. nih.gov
Table 1: Summary of Research on this compound and Opioid Interactions
| Interacting Opioid Class | Studied Compound(s) | Key Research Finding(s) | Reference(s) |
|---|---|---|---|
| Pure Agonists | Morphine, Meperidine, Codeine, Hydrocodone | This compound weakly antagonizes the analgesic effects of pure agonists. drugbank.comsanofi.usmedscape.com May precipitate withdrawal in opioid-dependent individuals. medscape.comnafdac.gov.ng | drugbank.comsanofi.usmedscape.comnafdac.gov.ng |
| Opioid Antagonists | Naloxone (B1662785) | Oral naloxone in combination products (Talwin Nx) has minimal effect, but when injected, it antagonizes this compound's effects. sanofi.usfda.gov In non-opioid dependent rats, naloxone facilitated this compound-induced seizures. nih.gov | sanofi.usfda.govnih.gov |
Combination with Benzodiazepines
As both this compound and benzodiazepines are CNS depressants, their combination has been a subject of significant research. Studies highlight that their concurrent use can produce additive or synergistic sedative effects. grovetreatment.come-lactancia.org One study compared a sedative technique using this compound in combination with diazepam to one using nalbuphine (B1235481) with diazepam for invasive radiology procedures. The research found that both drug regimens produced satisfactory results, with no discernible differences in sedative or analgesic efficacy between the two combinations. nih.gov
A preclinical study in mice investigated the interaction between this compound and diazepam, revealing that this compound significantly shortened the onset of diazepam-induced sleep. researchgate.netresearchgate.net However, the study also noted a significant decrease in the analgesic effect of this compound when co-administered with diazepam, while the duration of sleep was not significantly altered. researchgate.netresearchgate.net
Table 2: Research Findings on this compound and Benzodiazepine Combinations
| Interacting Compound | Study Model | Key Research Finding(s) | Reference(s) |
|---|---|---|---|
| Diazepam | Human (Clinical Study) | The this compound-diazepam combination was a satisfactory sedative regimen for invasive radiology, comparable to a nalbuphine-diazepam combination. nih.gov | nih.gov |
| Diazepam | Mice (Preclinical Study) | this compound decreased the onset time of diazepam-induced sleep. researchgate.netresearchgate.net The combination resulted in a decrease in this compound's analgesic profile. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Combination with Antihistamines
The combination of this compound and the antihistamine tripelennamine (B1683666), known colloquially as "T's and Blues," has been studied due to its history of abuse. tandfonline.comwmich.edu Research in experienced drug users indicated that tripelennamine potentiated the euphoric effects of this compound while mitigating its dysphoric properties. tandfonline.com This clinical pharmacology study also found that the combination resulted in at least an additive increase in both systolic and diastolic blood pressure. tandfonline.com Further research suggested that this potentiation was not due to interactions at the morphine receptor but may be related to tripelennamine's ability to decrease the psychotomimetic actions of this compound. researchgate.net A study in animal models found that the combination of this compound and tripelennamine produced analgesic effects at doses that were not analgesic when either drug was administered alone. wmich.edu
Combination with Cholinergic Agents
Research has explored the synergistic potential of combining this compound with agents acting on the cholinergic system. A study in rats using two different pain models (formalin-induced and incision-induced pain) investigated the antinociceptive effects of intrathecal this compound and neostigmine. nih.gov The results demonstrated a significant synergistic interaction between the two compounds in producing analgesia. nih.gov The study concluded that this synergy is primarily mediated through the kappa-opioid receptor and spinal cholinergic receptors. nih.gov
Table 3: Research Findings on this compound and Neostigmine Combination
| Interacting Compound | Study Model | Pain Model(s) | Key Research Finding(s) | Reference(s) |
|---|
| Neostigmine | Rat (Intrathecal) | Formalin-induced, Incision-induced | Demonstrated a synergistic analgesic effect. nih.gov Synergy is mediated by kappa-opioid and cholinergic receptors. nih.gov | nih.gov |
Combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The concept of multimodal analgesia has led to research combining this compound with NSAIDs. A clinical study on postoperative pain management following cesarean sections compared the efficacy of this compound alone with a combination of this compound and piroxicam (B610120). ijbcp.comijbcp.com The findings showed that the multimodal combination of this compound and piroxicam provided a superior analgesic effect, characterized by better pain control and a longer duration of action compared to this compound administered alone. ijbcp.comijbcp.com This enhanced effect is attributed to the synergistic action resulting from the two drugs' different mechanisms of action in the nervous system. ijbcp.com
Other Pharmacological Interactions
Studies have noted other potential interactions. Tobacco smoking may increase the metabolic clearance of this compound, which could reduce the clinical effectiveness of a standard dose. nafdac.gov.ngfda.govdrugs.com Additionally, co-administration with monoamine oxidase inhibitors (MAOIs) may lead to CNS excitation and hypertension due to their combined effects on catecholamines. sanofi.usnafdac.gov.nge-lactancia.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Acetaminophen (B1664979) |
| Alfentanil |
| Alvimopan |
| Amobarbital |
| Antihistamines |
| Aripiprazole |
| Azatadine |
| Benzodiazepines |
| Brexanolone |
| Buprenorphine |
| Butabarbital |
| Butalbital |
| Butorphanol |
| Chlordiazepoxide |
| Codeine |
| Cyclizine |
| Diazepam |
| Diclofenac (B195802) |
| Dipyrone |
| Doxapram |
| Fentanyl |
| Heroin |
| Hydrocodone |
| Lasmiditan |
| Lemborexant |
| Levalbuterol |
| Meperidine |
| Methadone |
| Monoamine Oxidase Inhibitors (MAOIs) |
| Morphine |
| Nalbuphine |
| Nalorphine |
| Naloxone |
| Neostigmine |
| Paracetamol |
| This compound |
| Phenergan |
| Phenothiazines |
| Piroxicam |
| Promethazine |
| Sufentanil |
| Tapentadol |
| Thiopentone |
| Tramadol (B15222) |
| Tranylcypromine |
| Tricyclic Antidepressants |
Dependence Liability, Abuse Potential, and Withdrawal Syndromes
Mechanisms Underlying Pentazocine Dependence Development
The development of dependence on this compound is a complex process rooted in its unique interactions with the central nervous system's opioid receptors and reward pathways. grovetreatment.comunitedrecoveryproject.com Unlike pure opioid agonists, this compound has a mixed agonist-antagonist profile. nih.govontosight.ai It primarily acts as an agonist at the kappa (κ) opioid receptor and exhibits weak antagonist or partial agonist activity at the mu (μ) opioid receptor. guidetopharmacology.orgpharmacytimes.comnih.gov Some research also suggests it acts on sigma (σ) receptors. guidetopharmacology.orgoup.com
The rewarding or euphoric effects that drive initial misuse and subsequent dependence are linked to its influence on the brain's dopaminergic systems. grovetreatment.comgrovetreatment.com this compound stimulates the release of dopamine (B1211576) in the brain's reward centers, such as the nucleus accumbens, which reinforces drug-taking behavior. grovetreatment.commdpi.com Over time, the brain adapts to the presence of the drug, leading to neuroplastic changes. This adaptation means the brain's natural reward system is altered, making it difficult to experience pleasure without the substance and compelling the user to continue taking it to avoid negative feelings. grovetreatment.comnih.gov
Chronic use leads to tolerance, where increasing doses are required to achieve the same analgesic or euphoric effect. grovetreatment.com This escalation in use contributes directly to the development of physical dependence, a state where the body has adapted to the drug's presence and will experience a characteristic withdrawal syndrome if the drug is stopped or the dose is significantly reduced. grovetreatment.commayoclinic.org The activation of kappa receptors is also associated with dysphoric and psychotomimetic effects (like confusion and hallucinations) at higher doses, which can influence its abuse potential but does not eliminate it. nih.govnih.govsuny.edu
Table 1: this compound's Opioid Receptor Activity
| Receptor | Activity | Associated Effects |
|---|---|---|
| Kappa (κ) Opioid Receptor | Agonist | Analgesia, sedation, potential for dysphoria and psychotomimetic effects at high doses. nih.govontosight.aioup.com |
| Mu (μ) Opioid Receptor | Weak Antagonist / Partial Agonist | Contributes to a ceiling effect on respiratory depression and may precipitate withdrawal in individuals dependent on pure opioid agonists. nih.govnih.govfda.gov |
| Sigma (σ) Receptor | Agonist | May contribute to psychotomimetic effects. guidetopharmacology.orgoup.com |
Comparative Analysis of Dependence Potential with Other Opioids
When introduced, this compound was hoped to be a safer, non-addictive analgesic alternative to morphine and other full opioid agonists. scirp.orgnih.gov While research confirms that its dependence liability is generally lower than that of potent mu-agonists like morphine and heroin, it is far from negligible. grovetreatment.compsychiatry-psychopharmacology.com
The abuse potential of this compound is considered moderate. grovetreatment.com In the United States, it is classified as a Schedule IV controlled substance, indicating a lower potential for abuse relative to Schedule II drugs like morphine and meperidine. grovetreatment.comnih.gov However, internationally, it is often placed in Schedule III, reflecting a recognition of its significant abuse and dependence risk. grovetreatment.comnih.gov
Studies comparing this compound to other opioids in human subjects with histories of drug abuse have provided insight into its relative liability. nih.govijpp.comcapes.gov.br These studies often measure subjective effects like euphoria, drug "liking," and the drug's ability to substitute for other opioids. In such studies, this compound produces euphoria and can be identified as an opioid, though its effects may be less consistently preferred than morphine. ijpp.comtandfonline.com Its antagonist properties at the mu-receptor mean it can precipitate withdrawal in individuals dependent on other narcotics, which can limit its appeal in that specific population. nih.govfda.gov However, this does not prevent primary abuse and dependence from developing. semanticscholar.org The development of formulations combining this compound with the opioid antagonist naloxone (B1662785) (e.g., Talwin Nx) was a direct attempt to curb abuse via injection, as the naloxone becomes active and blocks the euphoric effects if the tablet is crushed and injected. nih.govfda.govdovepress.com
Table 2: Comparative Dependence and Abuse Liability of Selected Opioids
| Compound | Primary Receptor Action | U.S. DEA Schedule | General Dependence Liability |
|---|---|---|---|
| Morphine | Full Mu-Agonist | II | High |
| Heroin | Full Mu-Agonist | I | Very High |
| Meperidine | Full Mu-Agonist | II | High |
| This compound | Kappa-Agonist, Weak Mu-Antagonist/Partial Agonist | IV | Moderate; lower than morphine but significant. grovetreatment.comnih.gov |
| Buprenorphine | Partial Mu-Agonist, Kappa-Antagonist | III | Moderate to High |
Characterization of this compound Withdrawal Syndrome
Chronic use of this compound leads to physical dependence, and abrupt cessation or significant dose reduction results in a distinct withdrawal syndrome. grovetreatment.commayoclinic.org While often characterized as milder than the syndrome associated with morphine or heroin withdrawal, it can be significantly distressing and serves as a major factor in maintaining drug-seeking behavior. nih.govpsychiatry-psychopharmacology.com
The onset of withdrawal symptoms typically occurs within 6 to 12 hours after the last dose. therecoveryvillage.com The symptoms peak in intensity within 72 hours and generally subside over the course of a week. therecoveryvillage.com However, some psychological symptoms, such as anxiety and cravings, can persist for weeks or months. therecoveryvillage.comasanalodge.com
A specific phenomenon associated with this compound formulations containing naloxone is "precipitated withdrawal." If an individual who is physically dependent on other opioids (like heroin or morphine) takes a combination product like Talwin Nx, or if a this compound-dependent user injects such a product, the naloxone can immediately block opioid receptors, inducing a rapid and severe withdrawal syndrome. fda.govtherecoveryvillage.com
Table 3: this compound Withdrawal Symptoms and Timeline
| Phase | Timeline | Common Symptoms |
|---|---|---|
| Early Symptoms | 6-12 hours after last dose | Agitation, anxiety, muscle aches, increased tearing, insomnia, runny nose, sweating, yawning. therecoveryvillage.com |
| Peak Symptoms | Within 72 hours | Intensification of early symptoms, plus abdominal cramping, diarrhea, dilated pupils, goosebumps, nausea, vomiting, rapid heartbeat, and high blood pressure. therecoveryvillage.comasanalodge.com |
| Late/Protracted Symptoms | Weeks to months | Anxiety, depression, insomnia, and drug cravings. unitedrecoveryproject.comtherecoveryvillage.com |
Research on this compound Abuse Patterns and Co-Abuse (e.g., "T's and Blues")
This compound abuse has been documented among various populations, including patients with chronic pain and medical professionals with access to the drug. scirp.orggrovetreatment.compsychiatry-psychopharmacology.comsemanticscholar.org However, the most well-documented pattern of street-level abuse involves the combination of this compound with an antihistamine, a phenomenon known as "T's and Blues." nih.gov
This combination emerged in the 1970s and became particularly popular in the American Midwest. tandfonline.comwikipedia.org "T's" refers to the brand name Talwin, under which this compound was sold, and "Blues" refers to the blue-colored tablets of the antihistamine tripelennamine (B1683666) (brand name Pyribenzamine). asanalodge.comwikipedia.org Users would crush the tablets, dissolve them in water, and inject the solution intravenously. nih.gov
Research into this combination revealed that tripelennamine is not merely an additive but has psychoactive properties of its own and pharmacologically alters the effects of this compound. tandfonline.com Studies showed that tripelennamine could enhance the euphoric effects of this compound while attenuating the dysphoric, psychotomimetic effects that can occur at higher doses of this compound alone. tandfonline.com This created a more desirable "high," often compared to that of heroin, and "T's and Blues" became a popular and cheaper substitute for heroin, especially when heroin availability or purity was low. asanalodge.comtandfonline.com The significant health consequences of injecting this crude mixture of crushed tablets included pulmonary emboli, vascular occlusion, and abscesses. fda.govtandfonline.com The reformulation of Talwin to include naloxone (Talwin Nx) was a direct response aimed at dismantling the viability of this specific form of abuse. dovepress.com
Table 4: "T's and Blues" Co-Abuse Details
| Component | Substance | Role in Combination |
|---|---|---|
| "T's" | This compound (Talwin) | Provides the primary opioid euphoric effect. nih.gov |
| "Blues" | Tripelennamine (Pyribenzamine) | An antihistamine that enhances this compound's euphoria and reduces its dysphoric side effects. tandfonline.com |
Preclinical and Clinical Toxicology Research
Acute Overdose Symptomatology and Pathophysiology
An overdose of pentazocine manifests with symptoms that are largely characteristic of opioid toxicity, although with some distinguishing features. The pathophysiology is primarily driven by its effects on the central nervous system (CNS). researchgate.net An excessive dose can lead to significant CNS depression, resulting in somnolence (drowsiness), confusion, and potentially a deepening coma. researchgate.netnafdac.gov.ng
Respiratory depression is a cardinal and life-threatening feature of this compound overdose. researchgate.nete-safe-anaesthesia.org This can present as slow, shallow, or labored breathing, and in severe cases, apnea (B1277953) (cessation of breathing). nafdac.gov.ngnih.gov Unlike some pure opioid agonists, this compound's respiratory depressant effects may have a ceiling, meaning that beyond a certain dose, the depression does not worsen significantly. wikipedia.org However, the duration of respiratory depression can be prolonged. researchgate.net
Cardiovascular effects are also prominent and can include both hypotension (low blood pressure) and hypertension (high blood pressure), as well as tachycardia (rapid heart rate) and other heart rhythm disturbances. researchgate.netnafdac.gov.ng Circulatory failure may occur in severe poisonings, particularly when other CNS depressants like alcohol or sedatives have been co-ingested. researchgate.net
Other clinical signs of acute overdose encompass a variety of systems. Neurologically, besides depressed consciousness, seizures and hallucinations can occur. researchgate.netnafdac.gov.ng Ocular signs typically include miosis (pinpoint pupils). nafdac.gov.ngnih.gov Gastrointestinal symptoms such as nausea, vomiting, and abdominal cramps are also common. nafdac.gov.ngnih.gov In some cases, cyanosis, indicated by blue fingernails or lips, may be observed, reflecting poor oxygenation from respiratory compromise. nafdac.gov.ng
| System | Symptom/Sign | Reference |
|---|---|---|
| Central Nervous System (CNS) | Somnolence, Drowsiness, Coma | researchgate.netnafdac.gov.ngnih.gov |
| Confusion, Disorientation | nafdac.gov.nge-lactancia.org | |
| Hallucinations | researchgate.netnafdac.gov.ng | |
| Seizures | researchgate.netnafdac.gov.ng | |
| Respiratory | Slow, Labored, or Shallow Breathing (Respiratory Depression) | researchgate.netnafdac.gov.nge-safe-anaesthesia.org |
| No Breathing (Apnea) | nafdac.gov.ng | |
| Cardiovascular | Hypotension or Hypertension | researchgate.netnafdac.gov.ng |
| Heart Rhythm Disturbances, Tachycardia | researchgate.netnafdac.gov.ng | |
| Weak Pulse, Circulatory Depression | nafdac.gov.ngnafdac.gov.ng | |
| Other | Pinpoint Pupils (Miosis) | nafdac.gov.ngnih.gov |
| Nausea, Vomiting, Abdominal Spasms | nafdac.gov.ngnih.gov | |
| Cyanosis (Blue Lips/Fingernails) | nafdac.gov.ng |
Management Strategies for this compound Overdose
The management of this compound overdose prioritizes the stabilization of vital functions, particularly respiratory and circulatory support. researchgate.net Initial steps involve ensuring a patent airway and providing ventilatory support, which may include oxygen administration, intubation, and mechanical ventilation if necessary. nafdac.gov.ng
The specific antidote for opioid-induced respiratory depression is an opioid antagonist, with naloxone (B1662785) being the agent of choice. researchgate.nete-safe-anaesthesia.org Naloxone competitively blocks opioid receptors, reversing the life-threatening effects of this compound. e-lactancia.org It is important to note that because this compound is a mixed agonist-antagonist, larger or repeated doses of naloxone may be required to achieve and maintain the reversal of respiratory depression compared to overdoses with pure agonist opioids. e-safe-anaesthesia.org The administration of naloxone should be reserved for cases with clinically significant respiratory or circulatory depression. e-safe-anaesthesia.org
In addition to specific antidotal therapy, general supportive care is crucial. This includes monitoring vital signs such as temperature, pulse, breathing, and blood pressure. nafdac.gov.ng Intravenous fluids may be administered to manage hypotension and support circulation. nafdac.gov.ng
Decontamination methods such as the administration of activated charcoal may be considered to reduce the absorption of orally ingested this compound. nafdac.gov.ngcmaj.ca Gastric lavage might also be appropriate in certain situations. researchgate.net A laxative can be used to hasten elimination from the gastrointestinal tract. nafdac.gov.ngcmaj.ca It is critical that vomiting is not induced unless directed by a poison control center or healthcare professional. nafdac.gov.ngcmaj.ca
Organ System Specific Toxicity Studies
Preclinical and clinical research has identified specific toxicities of this compound affecting various organ systems.
Cardiotoxicity: Clinical use of this compound can lead to cardiovascular stimulation, including transient increases in blood pressure and heart rate. nafdac.gov.ngwikipedia.org This effect is thought to be potentially mediated by the release of endogenous catecholamines. fda.gov Due to these effects, its use is advised with caution in conditions like acute myocardial infarction, as it may increase cardiac work and myocardial oxygen demand. e-safe-anaesthesia.orgfda.gov
A preclinical study investigating chronic administration in Wistar rats provided evidence of cardiotoxicity. arvojournals.orgmayoclinic.org The study involved intramuscular administration of graded doses (30, 60, and 90 mg/kg) for 14 days. Key findings included:
Biochemical Changes: A significant decrease in the activities of antioxidant enzymes, catalase (CAT) and superoxide (B77818) dismutase (SOD), and a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation, in the heart tissue of this compound-treated rats compared to the control group. arvojournals.orgmayoclinic.org
Histopathological Findings: Microscopic examination of the cardiac tissues revealed evidence of elevated mononucleated inflammatory cardiocytes, increased deposition of fibrous tissues, and hemorrhages in the treated groups. arvojournals.orgmayoclinic.org These findings suggest that chronic this compound use could induce cardiotoxicity. arvojournals.org
Hepatotoxicity: this compound therapy alone has not been definitively linked to clinically significant liver injury or serum enzyme elevations. wfsahq.org However, since the drug is extensively metabolized in the liver, decreased metabolism in patients with extensive liver disease may lead to an accentuation of side effects. fda.gov Therefore, caution is advised when administering this compound to patients with hepatic impairment. fda.gov It is important to distinguish the toxicity of this compound from combination products; for instance, this compound combined with acetaminophen (B1664979) carries a significant risk of dose-dependent and potentially fatal hepatotoxicity due to the acetaminophen component. fda.gov
Nephrotoxicity: The evidence for direct nephrotoxicity of this compound is limited. Laboratory tests have generally not indicated that this compound causes or increases renal impairment. fda.gov However, its metabolites are excreted by the kidneys, and caution is advised in patients with pre-existing renal impairment, as they may be more sensitive to the drug's effects. fda.govarvojournals.org
Neurotoxicity: In addition to the acute overdose effects like seizures and hallucinations, this compound has other neurotoxic considerations. It has the potential to elevate cerebrospinal fluid pressure, particularly in patients with head injuries or pre-existing increased intracranial pressure, due to vasodilation following carbon dioxide retention from respiratory depression. fda.govjournaljocamr.com Preclinical studies have yielded mixed results. A study in pregnant hamsters showed that a high single dose of this compound (196 mg/kg) increased the incidence of fetal cranioschisis and exencephaly. fda.gov Conversely, other research has demonstrated neuroprotective effects. Studies on retinal ganglion cells (RGCs) found that (+)-pentazocine, a sigma receptor-1 agonist, could protect these cells from excitotoxicity and reduce cell death. wfsahq.orgresearchgate.net Another study suggested that this compound could protect dopaminergic cells from damage in an in-vitro model of Parkinson's disease. nih.gov
Gastrointestinal Toxicity: Like other opioids, this compound can decrease bowel motility, leading to constipation. e-lactancia.orgnafdac.gov.ng This can be a significant issue in the post-operative period, potentially contributing to ileus. e-lactancia.orgnafdac.gov.ng A sub-acute toxicity study in Wistar rats (dosed for 14 days) revealed that this compound caused notable glandular distortions and infiltration of inflammatory cells within the intestinal mucosa, suggesting a moderate level of toxicity that could lead to inflammatory responses.
Hematologic Toxicity: There have been reports of hematologic side effects associated with this compound use. These include depression of white blood cells, particularly granulocytes. nafdac.gov.ngfda.gov Rare cases of agranulocytosis, which are usually reversible, have also been documented. nafdac.gov.ngfda.gov
| Organ System | Preclinical/Clinical Findings | Reference |
|---|---|---|
| Cardiovascular | Increased blood pressure and heart rate. Preclinical studies (rats) show inflammation, fibrosis, and hemorrhage with chronic use. | fda.govarvojournals.orgmayoclinic.org |
| Hepatic | Not directly linked to significant liver injury, but caution is advised in patients with liver disease. Combination with acetaminophen is hepatotoxic. | fda.govwfsahq.org |
| Renal | Limited evidence of direct nephrotoxicity. Caution advised in renal impairment due to metabolite excretion. | fda.govarvojournals.org |
| Nervous | Overdose can cause seizures and increased intracranial pressure. Teratogenic effects (cranioschisis) in hamsters at high doses. Can also have neuroprotective effects in specific models (retinal cells, Parkinson's model). | nih.govfda.govwfsahq.orgresearchgate.net |
| Gastrointestinal | Decreased bowel motility, constipation. Preclinical studies (rats) show glandular distortion and inflammation in intestines. | e-lactancia.orgnafdac.gov.ng |
| Hematologic | Reports of white blood cell depression (granulocytes) and rare, reversible agranulocytosis. | nafdac.gov.ngfda.gov |
Research Methodologies and Ethical Considerations in Pentazocine Studies
Study Designs in Clinical Research
Clinical research on pentazocine often utilizes various study designs to evaluate its effects in human populations, from assessing analgesic efficacy to understanding its impact on specific conditions.
Randomized Controlled Trials
Randomized Controlled Trials (RCTs) are considered the gold standard for evaluating the efficacy and safety of interventions due to their ability to minimize bias through randomization and blinding. Several RCTs have investigated this compound for pain management and other indications.
For instance, a randomized double-blind controlled trial compared the effectiveness of intramuscular this compound with intramuscular diclofenac (B195802) for pain relief during manual vacuum aspiration (MVA). The study found that while the efficacy of intramuscular this compound was comparable to diclofenac, this compound was associated with significantly more side effects such as nausea, drowsiness, and sedation. tjog.org
Another randomized, double-blind trial compared intravenous this compound with intravenous ondansetron (B39145) for treating intrathecal morphine-induced pruritus in patients undergoing cesarean delivery. The results indicated that this compound 15 mg was superior to ondansetron 4 mg in treatment success rate and had a lower recurrence rate of pruritus. researchgate.net
In the context of labor pain, a double-blind randomized controlled trial assessed the analgesic efficacy and side effects of intramuscular this compound (30 mg) versus intramuscular tramadol (B15222) (100 mg). The study concluded that this compound provided better pain relief than tramadol, although it was associated with a higher incidence of drowsiness. scispace.com Similarly, another randomized controlled study compared intramuscular this compound (30 mg) with intravenous paracetamol (1000 mg) for labor pain relief, finding comparable efficacy but significantly lower maternal adverse effects and higher Apgar scores at 1 minute with paracetamol. ajol.info
For postoperative pain, a single-blind randomized controlled trial investigated the combination of rectal diclofenac (100 mg every 12 hours) and intramuscular this compound (30 mg every 6 hours) against intramuscular this compound (60 mg every 6 hours) alone following cesarean delivery. The combination therapy resulted in significantly better pain control and patient satisfaction over 48 hours. nih.gov
An interactive data table summarizing findings from selected Randomized Controlled Trials involving this compound:
| Study Comparison | Design | Key Finding (Efficacy/Outcome) | Key Finding (Adverse Effects/Safety) | Citation |
| This compound vs. Diclofenac (MVA Pain) | Randomized Double-Blind Controlled Trial | Comparable efficacy for pain relief. | This compound associated with significantly more nausea, drowsiness, and sedation. | tjog.org |
| This compound vs. Ondansetron (Pruritus after Cesarean Delivery) | Randomized Double-Blind Trial | This compound superior for pruritus treatment and lower recurrence rate. | Mild side effects after treatment. | researchgate.net |
| This compound vs. Tramadol (Labor Pain) | Double-Blind Randomized Controlled Trial | This compound provided better pain relief. | This compound associated with higher incidence of drowsiness. | scispace.com |
| This compound vs. Paracetamol (Labor Pain) | Randomized Controlled Study (Single-Blind) | Comparable efficacy for pain relief. | Paracetamol associated with significantly lower maternal adverse effects. | ajol.info |
| This compound + Diclofenac vs. This compound Alone (Post-Cesarean Pain) | Single-Blind Randomized Controlled Trial | Combination therapy resulted in significantly better pain control and satisfaction. | Not explicitly detailed in snippet, but implied improved profile with combination. | nih.gov |
Double-Blind Crossover Designs
Double-blind crossover designs are particularly useful in clinical research for comparing the effects of different treatments within the same patient, reducing inter-patient variability. In these studies, each participant receives both treatments (or placebo) in a randomized sequence, with a washout period in between.
A single-center, randomized, double-blind, active- and placebo-controlled, 4-way crossover study was conducted to assess the abuse potential of CR845, a novel kappa opioid receptor agonist, using this compound (0.5 mg/kg) as a positive control. The study found that Drug Liking scores for this compound were significantly greater than for other treatments, indicating its abuse potential. caratherapeutics.com
Another example includes a double-blind crossover comparison of meptazinol (B1207559) with this compound and placebo in patients with cancer pain, demonstrating meptazinol's superiority to placebo and equivalence to this compound in relieving chronic cancer pain. nih.gov Furthermore, a double-blind crossover trial investigated oral this compound (25 mg 4 hourly by day plus 50 mg at night) versus an identical placebo for 7 days in outpatients with rheumatoid arthritis. While beneficial effects were noted in some patients, there was no significant difference between this compound and placebo based on patient preference or objective measures like joint pain, stiffness, or grip strength. researchgate.net
Observational Studies and Retrospective Analyses
Observational studies, including retrospective analyses, are valuable for examining real-world data, identifying trends, and exploring associations that might be impractical or unethical to study through randomized trials. These designs are often employed to assess the health burden, patterns of use, and long-term outcomes associated with drugs like this compound.
For instance, a mixed retrospective and prospective observational study reviewed patients who presented with tissue necrosis and ulcers resulting from this compound abuse in the southeast region of Nigeria. The study collected clinical summaries over a five-year period (2017–2022), providing insights into the demographics of abusers and the characteristics of the lesions. nih.gov
General methodologies for observational studies involve repeated cross-sectional analyses and the use of statistical models like negative binomial regression. Ethical approval from review committees is a crucial step in such studies, ensuring patient data privacy and the responsible dissemination of findings. bmj.com
Preclinical Research Models and Techniques
Preclinical research provides foundational insights into the mechanisms of action, efficacy, and potential adverse effects of this compound before human trials. This involves both in vivo animal models and in vitro assays.
In Vivo Animal Models for Analgesia and Adverse Effects
Animal models are indispensable for studying the analgesic properties of this compound and its potential side effects in a controlled environment.
Commonly used models for assessing analgesic activity include the tail flick method and the hot-plate test in mice. This compound often serves as a reference drug in these models due to its established analgesic effects. For example, in a study evaluating the analgesic activity of Origanum vulgare, this compound showed a statistically significant prolongation in reaction time in the tail flick method compared to the control group. ijbcp.com
The writhing test (e.g., acetic acid-induced writhing) is used to assess peripheral analgesic activity, while the hot-plate test is employed for central analgesic activity. These models have been utilized to investigate synergistic effects, such as those between this compound and naringenin (B18129), where naringenin significantly enhanced this compound's central analgesic activity in the hotplate test. tjnpr.org
In vivo studies also explore the complex interactions of this compound with different receptor systems. For example, studies have used dopamine (B1211576) D2 receptor knockout mice to examine the modulatory effect of (+)-pentazocine on morphine analgesia, demonstrating its ability to lower the analgesic response, an effect blocked by haloperidol. researchgate.net Furthermore, the chronic constriction injury (CCI) model in rats is used to evaluate the antiallodynic properties of compounds that interact with sigma-1 receptors, for which this compound is a known ligand. acs.org
An interactive data table summarizing common in vivo animal models used in this compound research:
| Animal Model / Test | Purpose | Example Application with this compound | Citation |
| Tail Flick Method (Mice) | Evaluate central analgesic activity. | Used as a reference to compare analgesic activity of other compounds; this compound shows significant prolongation of reaction time. | ijbcp.comnih.gov |
| Hot-Plate Test (Mice) | Evaluate central analgesic activity. | Used to assess synergistic central analgesic effects of this compound with other compounds (e.g., Naringenin). | tjnpr.orgnih.govtjnpr.org |
| Acetic Acid-Induced Writhing Test (Mice) | Evaluate peripheral analgesic activity. | Used to assess synergistic peripheral analgesic effects of this compound with other compounds (e.g., Naringenin). | tjnpr.orgtjnpr.org |
| Formalin-Induced Pain Model (Rats) | Evaluate analgesic and anti-inflammatory effects. | Used in studies exploring modulatory effects on analgesia. | researchgate.net |
| Chronic Constriction Injury (CCI) Model (Rats) | Evaluate neuropathic pain and antiallodynic properties. | Used to test compounds with sigma-1 receptor affinity, relevant to this compound's mechanism. | acs.org |
| Dopamine D2 Receptor Knockout Mice | Investigate receptor interactions and modulation of opioid analgesia. | Used to study (+)-pentazocine's modulation of morphine analgesia. | researchgate.net |
In Vitro Receptor Binding and Functional Assays
In vitro assays are critical for understanding the molecular interactions of this compound with various receptors, providing insights into its mechanism of action and selectivity.
This compound is known to act as an agonist at kappa opioid receptors (KOR) and a partial agonist at mu opioid receptors (MOR) in the central nervous system, inhibiting ascending pain pathways. wikipedia.orgmims.commims.com
Radioligand binding assays are widely used to determine the binding affinities of this compound and related compounds to specific receptors. Tritiated (+)-pentazocine (3H-pentazocine) is a commonly employed radioligand for studying sigma-1 (σ1) receptors due to its high affinity and selectivity for this subtype. acs.orgnih.govfrontiersin.orgnih.govrevvity.com These assays allow for the determination of receptor expression levels (Bmax), dissociation constants (Kd), and inhibitor constants (Ki) for various receptors. revvity.com For instance, studies have used 3H-pentazocine to determine binding at σ1 receptors in guinea pig brain membranes. acs.org Competition binding assays, often involving 3H-pentazocine and other ligands like [3H]di-o-tolylguanidine (DTG), are used to evaluate binding affinities for both σ1 and σ2 receptors. acs.orgfrontiersin.orgnih.gov
Functional assays complement binding studies by assessing the biological activity of this compound at its target receptors. These assays can determine whether a compound acts as an agonist, antagonist, or partial agonist. For example, functional assays have been used to evaluate the activity of σ1 receptor ligands, including assessing their antagonist properties. acs.orgnih.gov In vitro studies also involve molecular docking to assess binding interactions with key targets like μ-opioid receptors, providing a computational approach to understanding drug-receptor interactions. tjnpr.orgtjnpr.org
Research concerning this compound employs a variety of methodologies, ranging from preclinical animal studies to comprehensive human clinical trials. These studies are meticulously designed to generate reliable and scientifically accurate data while upholding the highest ethical standards.
Research MethodologiesStudies on this compound often utilize controlled trial designs, such as randomized double-blind controlled trials, which are considered a gold standard for minimizing biastjog.orgnih.gov. For instance, one study comparing intramuscular this compound with diclofenac for pain relief during manual vacuum aspiration employed a randomized double-blind controlled trial designtjog.org. Another randomized double-blind trial evaluated the prophylactic effect of intravenous this compound on opioid-induced pruritus after cesarean deliverynih.gov.
Prospective studies are also common, allowing researchers to follow participants over time and collect data on specific outcomes. One prospective study investigated the efficiency of this compound for postoperative analgesia across different routes of administration, involving 75 adult patients ijss-sn.com. Retrospective studies, which analyze existing data, have also been conducted, such as a single-center retrospective study comparing sedation with this compound or pethidine hydrochloride for endoscopic ultrasonography researchgate.net.
Comparative study designs are frequently used to assess this compound's effects against other analgesics or different administration methods tjog.orgijss-sn.comresearchgate.netpanafrican-med-journal.comijbcp.com. These studies often include specific inclusion and exclusion criteria for patient selection, such as American Society of Anesthesiologists (ASA) physical status, age ranges, and pre-existing medical conditions, to ensure a homogeneous study population and the safety of participants tjog.orgnih.govijss-sn.comijbcp.comnih.gov.
Pain assessment in human studies is typically quantified using standardized tools like the Visual Analogue Scale (VAS) or the Numeric Rating Scale (NRS) tjog.orgnih.govijss-sn.companafrican-med-journal.comijbcp.com. Methodologies also include the assessment of various physiological parameters and, importantly, the systematic recording of any observed effects, which are then subject to rigorous statistical analysis using software like SPSS tjog.org. Some studies explore multimodal analgesia approaches, combining this compound with other drugs to potentially enhance effects ijbcp.com.
Preclinical research often involves animal models, such as Sprague-Dawley rats, to evaluate analgesic activity using methods like the hot plate test journalcmpr.com. These studies are crucial for initial evaluations before human trials.
Table 1: Examples of Research Methodologies in this compound Studies
| Study Reference | Study Design | Number of Participants/Cases | Key Methodological Aspects |
| tjog.org | Randomized Double-Blind Controlled Trial | Not explicitly stated, but 10% attrition rate mentioned | Comparison of intramuscular this compound vs. diclofenac; VAS, Likert scale; SPSS for analysis. |
| ijss-sn.com | Prospective Study | 75 patients (15 per group) | Comparison of different routes of this compound administration (epidural, IM, IV bolus, IV infusion, sublingual); NRS for pain assessment. |
| researchgate.net | Retrospective Study | 1302 cases reviewed, 486 included after propensity score matching | Comparison of this compound vs. pethidine hydrochloride for sedation; propensity score matching used. |
| nih.gov | Randomized Double-Blind Trial | 122 patients enrolled, 119 completed | Evaluation of prophylactic IV this compound for pruritus; NRS for pain and itch severity. |
| ijbcp.com | Prospective, Open Label, Parallel Group, Comparative Study | 60 cases (2 groups of 30) | Comparison of intramuscular this compound alone vs. This compound + piroxicam (B610120); VAS for pain assessment. |
Ethical ConsiderationsEthical considerations are paramount in all this compound research, particularly in studies involving human subjects. Researchers are mandated to adhere to international ethical guidelines, such as the provisions of the Helsinki Declaration (2013), which emphasize the protection of human rights and welfaretjog.org.
A cornerstone of ethical research is the obtaining of informed written consent from all participants or their legally authorized representatives before enrollment tjog.orgnih.govijss-sn.companafrican-med-journal.comijbcp.comnih.govclinicaltrials.gov. This process ensures that participants fully understand the study's purpose, procedures, potential risks, discomforts, and benefits, and that their participation is voluntary and without duress panafrican-med-journal.comnih.gov. Privacy and confidentiality of participants' personal information are strictly maintained throughout the study and data handling processes nih.gov.
Furthermore, for interventional studies, it is considered ethically desirable to register the study in a publicly accessible trial registry, such as the Pan African Clinical Trial Registry panafrican-med-journal.comnih.gov. This practice promotes transparency, prevents the duplication of research efforts, ensures the accountability of participants' contributions, and makes findings more accessible to the broader scientific community and the public, even if results are negative nih.gov. Researchers are also urged to seek ethical clearance even when in doubt about the necessity, especially when utilizing system data or publicly available data, to ensure adherence to ethical principles nih.gov.
For studies involving animal subjects, ethical approval from an Institutional Animal Ethics Committee (IAEC) is required, and the research must be conducted in accordance with specific guidelines, such as those from the Committee for the Purpose of Control and Supervision of Experiments on Animals (CPCSEA) journalcmpr.com.
Ethical Considerations in Human Subject Research
Institutional Review Board Approvals
Institutional Review Boards (IRBs), also known as Institutional Ethics Committees (IECs), play a critical role in safeguarding the rights and welfare of human participants in research involving this compound. Approval from an IRB or IEC is a mandatory prerequisite before any research study involving human subjects can commence tjog.orgnih.govijss-sn.comresearchgate.netpanafrican-med-journal.comijbcp.comnih.govclinicaltrials.gov.
These committees are responsible for a thorough review of research protocols to ensure they meet ethical guidelines, including those related to informed consent, participant safety, and scientific validity clinicaltrials.govnih.gov. Examples of specific IRBs that have granted approvals for this compound research include the Health Research and Ethics Committee of Federal Teaching Hospital, Katsina tjog.org, the AEFUTHA Research and Ethics Committee panafrican-med-journal.com, the Institutional Review Board of Osaka International Cancer Institute researchgate.net, the Institutional Ethics Committee of Bangalore Medical College and Research Institute ijbcp.com, the People's Hospital of Xinjiang Uygur Autonomous Region Review Board nih.gov, and the Hamada Medical Center IRB nih.gov.
Investigators are typically required to submit written notification of IRB approval to relevant monitoring bodies or sponsors before the shipment of investigational drug supplies, confirming the committee's approval date and chairperson's signature clinicaltrials.gov. This rigorous oversight mechanism ensures that all research involving this compound is conducted ethically and responsibly.
Future Directions and Unexplored Avenues in Pentazocine Research
Investigation of Novel Receptor Subtype Interactions
Research indicates that the MOP receptor plays a pivotal role in the thermal, mechanical, and somatic chemical antinociceptive effects of (-)-pentazocine, whereas the KOP receptor is primarily involved in its visceral chemical antinociceptive effects. researchgate.net Further investigation into the specific binding profiles and downstream signaling pathways activated by pentazocine at these and other receptors, such as sigma-1 (σ1) receptors (to which (+)-pentazocine binds), could uncover new therapeutic targets or explain its complex side effect profile. researchgate.netacs.orgacs.org Understanding these nuanced interactions could lead to the design of more selective compounds with improved efficacy and reduced undesirable effects.
Development of Biased Ligands with Improved Therapeutic Indices
The concept of biased agonism, where a ligand selectively activates certain signaling pathways over others at a G-protein coupled receptor, offers a promising direction for developing opioids with improved therapeutic indices. researchgate.netunibo.it For opioid receptors, G protein-dependent signaling is generally associated with antinociception, while β-arrestin-mediated pathways are often linked to adverse effects like respiratory depression and constipation. researchgate.netunibo.it
This compound itself behaves as a partial agonist at MOP receptors in various cell signaling assays. nih.gov Future research could focus on designing this compound derivatives or novel compounds that exhibit biased agonism at KOP or MOP receptors, aiming to maximize analgesia while minimizing side effects such as dysphoria, psychotomimetic effects, or the potential for dependence. wfsahq.orgresearchgate.netunibo.itcda-amc.ca This involves rigorous methods to determine pathway-dependent agonist efficacy and signaling to obtain reliable estimates of ligand bias. nih.gov
Advanced Pharmacogenomic Stratification for Personalized Therapy
Interindividual variability in drug response and toxicity is a significant challenge in pain management. Pharmacogenomics, the study of how genetic variations influence drug responses, holds substantial promise for personalizing this compound therapy. researchgate.netsrce.hraja.org.twdovepress.com Genetic polymorphisms in genes encoding drug-metabolizing enzymes (e.g., cytochrome P450 enzymes), drug transporters, and drug targets (e.g., opioid receptors like OPRM1) can significantly impact this compound's pharmacokinetics and pharmacodynamics. srce.hraja.org.twdovepress.commdpi.com
While pharmacogenomic research in pain management has lagged behind other medical areas, future studies could identify specific genetic markers that predict an individual's response to this compound, including its analgesic efficacy and the likelihood of experiencing certain side effects. aja.org.twdovepress.com For instance, preliminary findings suggest that the analgesic effect of this compound might be influenced by gender, with observed differences in women compared to men. researchgate.netoup.com Integrating pharmacogenomic data could enable genotype-guided dosing and drug selection, leading to more precise and effective pain management, potentially reducing the trial-and-error approach currently prevalent. researchgate.netsrce.hraja.org.twmdpi.com
Research on Long-Term Safety and Efficacy in Specific Patient Cohorts
While this compound has been in clinical use for decades, comprehensive long-term safety and efficacy data, particularly in specific patient cohorts, remain an important area for further research. For example, studies on the long-term effects of this compound administration in humans date back to the 1970s. nih.gov Given its continued use in certain populations, such as sickle cell disease patients in resource-limited settings, understanding its prolonged impact is crucial. ajol.infogsconlinepress.comtandfonline.com
Research is needed to assess the long-term outcomes of this compound use in patients with chronic pain conditions, including the development of tolerance, dependence, and potential organ-specific toxicities. mayoclinic.orgahrq.gov Furthermore, specific patient cohorts, such as pediatric, geriatric, or those with underlying comorbidities (e.g., hepatic or renal impairment), require dedicated studies to establish optimal long-term treatment strategies and monitor for unique safety concerns. For instance, a recent study explored the safety and efficacy of this compound-midazolam combination for pain and anxiety relief in hepatocellular carcinoma patients undergoing radiofrequency ablation, indicating its potential in specific procedural settings. researchgate.net
Exploration of Non-Analgesic Therapeutic Applications (e.g., Psychiatric Conditions)
Beyond its established role as an analgesic, this compound's complex interaction with various receptor systems, particularly KOP and sigma-1 receptors, suggests potential non-analgesic therapeutic applications. KOP receptor agonists are being investigated for their potential in treating depression, mood disorders, and psychiatric comorbidities, although they can also induce adverse effects like sedation, dysphoria, and hallucinations. researchgate.netunibo.it
Given this compound's KOP agonist activity, future research could explore its utility, or that of its derivatives, in psychiatric conditions. Previous observations have linked this compound use to mental and emotional disturbances, including depressive states and toxic psychoses, which might be related to its effects on noradrenaline and dopamine (B1211576) release. cda-amc.canih.gov Understanding the precise mechanisms underlying these effects could inform the development of novel agents. For example, the sigma-1 receptor, a target for (+)-pentazocine, is a promising target for treating neuropathic pain and has implications for other neurological and psychiatric disorders. acs.orgacs.org Further investigation into the specific isomers and their receptor selectivity could unlock new therapeutic avenues for conditions beyond pain.
Innovations in Abuse-Deterrent Formulations and Strategies
This compound has a history of abuse, particularly when combined with other substances or administered parenterally. grovetreatment.comnih.govpharmacytimes.comresearchgate.netpsychiatry-psychopharmacology.com The development of abuse-deterrent formulations (ADFs) is a critical area of ongoing research for opioids, including this compound. Early ADFs for this compound, such as Talwin NX (this compound with naloxone), were introduced to mitigate abuse by rendering the naloxone (B1662785) active if the drug was tampered with for injection or insufflation, thereby blocking euphoric effects or precipitating withdrawal. nih.govpharmacytimes.comresearchgate.netamericanpharmaceuticalreview.comresearchgate.net This strategy significantly reduced this compound abuse in the years following its introduction. americanpharmaceuticalreview.com
Future innovations in ADFs for this compound could involve advanced physical or chemical barriers, incorporation of aversive agents (e.g., bittering agents, irritants), or prodrug approaches that require specific metabolic activation, thereby deterring misuse via non-oral routes. nih.govpharmacytimes.comresearchgate.netamericanpharmaceuticalreview.com Research is also needed to assess the real-world effectiveness of these formulations in reducing abuse and misuse, as well as their impact on patient adherence and potential for unintended side effects. nih.govamericanpharmaceuticalreview.com
Global Health Perspectives and Use in Resource-Limited Settings
Despite its limitations and removal from the WHO list of essential medicines, this compound remains widely used in some resource-limited countries, particularly in sub-Saharan Africa, where access to stronger opioids like morphine is often poor. wfsahq.orgajol.infogsconlinepress.comtandfonline.com This continued reliance highlights a significant global health disparity in pain management.
Future research should address the specific challenges and opportunities for this compound use in these settings. This includes studies on its effectiveness and safety in diverse populations, the prevalence and impact of this compound dependence in areas where it is a primary opioid, and the development of strategies to ensure responsible use while improving access to comprehensive pain management. ajol.infogsconlinepress.comtandfonline.comresearchgate.net Research could also explore cost-effective formulations or alternative pain management strategies that are feasible and sustainable in resource-constrained environments, ensuring that patients receive adequate pain relief without exacerbating issues of dependence or misuse.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying pentazocine in biological specimens, and how do their validation parameters ensure reliability?
- Methodological Answer : this compound can be quantified using gas chromatography (GC), high-performance liquid chromatography (HPLC), or 2D-HPLC. The 2D-HPLC method is particularly robust for detecting enzyme-induced changes in proteins and aligns with International Council for Harmonisation (ICH) validation guidelines, requiring parameters like precision (RSD <2%), linearity (R² >0.99), and sensitivity (LOD <0.1 µg/mL) . For forensic or clinical studies, GC/MS is preferred due to its specificity in distinguishing this compound from metabolites like dextromethorphan .
Q. How do the pharmacological mechanisms of this compound differ between its enantiomers, and what experimental models validate these differences?
- Methodological Answer : (−)-Pentazocine acts as a κ-opioid receptor agonist with analgesic effects, while (+)-pentazocine lacks opioid activity but binds to sigma-1 receptors (Sig1R). Rodent models demonstrate biphasic effects: (−)-pentazocine suppresses food intake via hypothalamic neuropeptide Y (NPY) pathways, whereas (+)-pentazocine may stimulate feeding behavior under specific conditions. Stereoselective assays (e.g., chiral chromatography) and knockout rodent models are critical for isolating enantiomer-specific effects .
Q. What ethical and regulatory considerations are essential when designing human trials involving this compound?
- Methodological Answer : As a Schedule IV controlled substance, this compound trials require protocols compliant with FDA/EMA guidelines, including informed consent, addiction risk disclosures, and monitoring for adverse effects (e.g., respiratory depression). Intention-to-treat (ITT) analysis and stratification by covariates (e.g., age, weight) are recommended to address attrition bias and confounding variables .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-response relationships observed across preclinical and clinical studies?
- Methodological Answer : Contradictions often arise from species-specific pharmacokinetics (e.g., CYP450 metabolism differences) or experimental design variability (e.g., pain models). A meta-analysis approach using PRISMA guidelines can harmonize data by standardizing variables like pain thresholds (e.g., tail-flick vs. hot-plate tests) and normalizing doses to mg/kg body weight. Multivariate regression should account for covariates like plasma protein binding and blood-brain barrier permeability .
Q. What experimental designs are optimal for assessing this compound’s ecological toxicity, given the lack of data on its environmental persistence and bioaccumulation?
- Methodological Answer : Microcosm studies can simulate environmental degradation by tracking this compound in soil/water systems using LC-MS/MS. Parameters like half-life (t½), bioconcentration factors (BCF), and toxicity to model organisms (e.g., Daphnia magna) should be measured. Comparative analysis with structurally similar opioids (e.g., tramadol) can extrapolate risks .
Q. How can environmental factors (e.g., air pollution) be integrated into pharmacokinetic models of this compound metabolism?
- Methodological Answer : Cohort studies in high-pollution regions can correlate polycyclic aromatic hydrocarbon (PAH) exposure with this compound clearance rates. Hepatic enzyme activity (e.g., CYP3A4) should be assayed alongside pollutant biomarkers (e.g., urinary 1-hydroxypyrene). Nonlinear mixed-effects modeling (NONMEM) can quantify interaction effects .
Q. What statistical strategies address non-normality and heterogeneity in clinical trial data for this compound’s analgesic efficacy?
- Methodological Answer : For non-normally distributed pain scores (e.g., NRS scales), use nonparametric tests like Mann-Whitney U or Kruskal-Wallis. Sensitivity analyses (e.g., bootstrapping) and mixed-effects models can adjust for interindividual variability. Non-inferiority margins (e.g., ΔNRS <1.3) should be predefined to validate opioid-sparing protocols .
Data Contradiction and Validation Challenges
Q. Why do studies report conflicting results on this compound’s abuse potential, and how can these discrepancies be mitigated?
- Methodological Answer : Discrepancies stem from varied abuse liability assays (e.g., self-administration vs. conditioned place preference in rodents). Harmonizing protocols via CONSORT guidelines and using translational endpoints (e.g., dopamine release in nucleus accumbens measured via microdialysis) can improve cross-study comparability .
Q. How can researchers validate this compound’s dual agonism at κ-opioid and Sig1R receptors in vivo?
- Methodological Answer : Radioligand binding assays with selective antagonists (e.g., nor-BNI for κ-opioid, BD-1047 for Sig1R) in knockout mice can isolate receptor contributions. Behavioral paradigms (e.g., rotarod tests for motor effects) paired with PET imaging further validate target engagement .
Methodological Frameworks
- PICOT Framework : Use Population (e.g., postoperative patients), Intervention (this compound dose), Comparison (morphine), Outcome (pain relief at 24h), Timeframe (acute phase) to structure clinical questions .
- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (addresses dependency mechanisms), Novel (explores environmental interactions), Ethical (IRB-approved), and Relevant (aligns with WHO pain management guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
